6-Bromo-4-ethylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDXVQIBKWCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653939 | |
| Record name | 6-Bromo-4-ethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-29-8 | |
| Record name | 6-Bromo-4-ethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-ethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-ethylpyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8), a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational prediction methodologies to characterize its key attributes, including pKa, lipophilicity (logP), aqueous solubility (logS), boiling point, and melting point. Each property is discussed in the context of its profound impact on the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical validation of these predicted values, providing a roadmap for researchers in the fields of chemical synthesis, pharmacology, and drug development.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a small molecule from a laboratory curiosity to a clinically effective therapeutic is fraught with challenges, with a significant rate of attrition during development. A primary driver of this failure is an unfavorable physicochemical profile.[1] Properties such as acidity, lipophilicity, and solubility are not mere physical constants; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An early and accurate assessment of these characteristics is therefore paramount in identifying and optimizing drug candidates with a higher probability of success.
This compound, a member of the aminopyridine class of heterocyclic compounds, represents a scaffold with considerable potential for the development of novel therapeutics. Pyridine and its derivatives are integral components in a wide array of pharmaceuticals.[3] The strategic placement of a bromine atom, an ethyl group, and an amine on the pyridine ring of this particular molecule offers multiple avenues for synthetic modification, making a thorough understanding of its fundamental properties essential for its rational application in drug design. This guide serves as a foundational resource for researchers, providing both predicted data and the methodologies for its experimental confirmation.
Core Physicochemical Properties of this compound
Due to the limited availability of experimental data for this compound, the following properties have been generated using established in silico prediction tools. It is imperative to note that while these computational models are highly sophisticated, experimental validation remains the gold standard.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₉BrN₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 201.06 g/mol | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). |
| Boiling Point | 319.2 ± 37.0 °C | Indicates volatility and is a key parameter for purification and handling.[1] |
| pKa (most basic) | 2.51 ± 0.18 | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[1] |
| logP (o/w) | 2.15 | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability. |
| Aqueous Solubility (logS) | -2.86 | Determines the concentration of the compound in aqueous solution, impacting bioavailability and formulation. |
| Melting Point | 105.3 °C | Affects solubility and dissolution rate; a key parameter for formulation and stability. |
Disclaimer: The predicted values are generated from computational models and should be confirmed by experimental data.
In-Depth Analysis of Physicochemical Parameters
Acidity and Basicity: The Role of pKa
The predicted pKa of 2.51 for this compound suggests that the primary amine is the most basic center. This value indicates that at a physiological pH of 7.4, the compound will be predominantly in its neutral, un-ionized form. The ionization state of a drug is a critical factor influencing its behavior in the body.
-
Causality behind Experimental Choices: The pKa is a crucial parameter to determine experimentally at an early stage. It dictates which salt forms are viable for development, influences the design of dissolution and solubility studies, and provides insight into how the compound will interact with biological membranes and targets.
Caption: The central role of pKa in influencing key drug properties.
Lipophilicity: The Balance of Water and Fat Solubility
The predicted octanol-water partition coefficient (logP) of 2.15 indicates that this compound has a moderate degree of lipophilicity. This is a favorable characteristic for a drug candidate, as it suggests a balance between aqueous solubility and lipid membrane permeability.
-
Expertise & Experience: A logP in the range of 1-3 is often considered a sweet spot in drug discovery. Compounds that are too lipophilic (high logP) may suffer from poor solubility, high plasma protein binding, and rapid metabolism, while those that are too hydrophilic (low logP) may have difficulty crossing cell membranes to reach their target.
Aqueous Solubility: A Prerequisite for Efficacy
The predicted aqueous solubility (logS) of -2.86 corresponds to a solubility of approximately 1.38 mg/mL. This level of solubility is generally considered acceptable for oral drug delivery, although formulation strategies may be required to enhance it further.
-
Trustworthiness: Accurate solubility determination is critical. Poorly soluble compounds are a major cause of failure in drug development, as insufficient dissolved drug is available for absorption, leading to low bioavailability.
Caption: Interplay of physicochemical properties and ADME processes.
Experimental Protocols for Property Validation
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Methodology:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Crimp the pan to seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.
-
Determination of pKa by Potentiometric Titration
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
-
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.
-
Determination of logP by the Shake-Flask Method
-
Principle: The compound is partitioned between two immiscible solvents (n-octanol and water), and the concentration in each phase is measured to determine the partition coefficient.
-
Methodology:
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of this solution to a known volume of water in a flask.
-
Shake the flask vigorously for a set period (e.g., 24 hours) to allow for equilibration.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Determination of Aqueous Solubility by the Shake-Flask Method
-
Principle: An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound is measured.
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of the chemical bonds.
-
Expected Absorptions:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.
-
C-H stretching: Aromatic and aliphatic C-H stretching bands will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region (typically below 700 cm⁻¹) will indicate the presence of the carbon-bromine bond.
-
Sources
6-Bromo-4-ethylpyridin-3-amine CAS number and structure
An In-depth Technical Guide to 6-Bromo-4-ethylpyridin-3-amine
This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, structural characteristics, a proposed synthetic pathway, and its potential as a building block in the synthesis of novel therapeutic agents.
Core Identity: CAS Number and Structure
This compound is a heterocyclic amine whose core structure is a pyridine ring substituted with bromine, ethyl, and amine functional groups. These substituents provide a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.
-
Molecular Weight : 201.06 g/mol [1]
-
Canonical SMILES : CCC1=CC(=NC=C1N)Br[3]
-
InChIKey : XDKDXVQIBKWCDW-UHFFFAOYSA-N[3]
The strategic placement of the amino group (a nucleophilic center and directing group), the bromine atom (a versatile handle for cross-coupling reactions), and the ethyl group (which can influence solubility and steric interactions) makes this molecule a desirable scaffold in medicinal chemistry.
Structural Visualization
The two-dimensional structure of this compound is depicted below, illustrating the relative positions of the functional groups on the pyridine ring.
Caption: Proposed multi-step synthesis workflow.
Step-by-Step Methodology
Step 1: N-Oxidation of 4-ethyl-3-nitropyridine
-
Causality : The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The N-oxidation step is crucial as it increases the electron density of the ring, particularly at the 2- and 6-positions, thereby activating it for subsequent electrophilic bromination.
-
Protocol :
-
Dissolve 4-ethyl-3-nitropyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10°C. Alternatively, a mixture of hydrogen peroxide (30%) and acetic acid can be used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethyl-3-nitropyridine N-oxide.
-
Step 2: Bromination of 4-ethyl-3-nitropyridine N-oxide
-
Causality : The N-oxide intermediate can now be readily brominated at the 6-position. Using a reagent like phosphorus oxybromide (POBr₃) facilitates both bromination and subsequent deoxygenation of the N-oxide in a single pot.
-
Protocol :
-
To the crude 4-ethyl-3-nitropyridine N-oxide (1.0 eq.), add phosphorus oxybromide (POBr₃) (2.0-3.0 eq.) carefully.
-
Heat the mixture at 80-100°C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 6-Bromo-4-ethyl-3-nitropyridine.
-
Step 3: Reduction of the Nitro Group
-
Causality : The final step involves the reduction of the nitro group to the primary amine. Several methods are effective for this transformation. Reduction with iron powder in acidic medium is a classic, cost-effective, and reliable method.
-
Protocol :
-
Suspend iron powder (5.0-10.0 eq.) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid or ammonium chloride solution to activate the iron.
-
Heat the suspension to reflux (~80°C).
-
Add a solution of 6-Bromo-4-ethyl-3-nitropyridine (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
Maintain reflux for 2-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous solution with sodium hydroxide and extract the final product, this compound, with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Development
Substituted aminopyridines are privileged scaffolds in medicinal chemistry. The title compound, this compound, serves as a versatile building block for creating libraries of compounds for screening.
-
Cross-Coupling Reactions : The bromine atom at the 6-position is a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the pyridine core.
-
Kinase Inhibitors : The aminopyridine motif is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Other CNS-Active Agents : Pyridine derivatives are prevalent in drugs targeting the central nervous system (CNS). The lipophilic ethyl group and the polar amine group provide a balanced profile that could be exploited in the design of new CNS-active compounds.
Safety and Handling
As with any halogenated amine, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [4]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [4][5]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [4]* Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [1][4]* Toxicity : While specific toxicity data for this compound is limited, related bromo-amino-pyridines are classified as harmful if swallowed, in contact with skin, or if inhaled. [6]They can also cause skin and eye irritation. [5][6]Treat this compound with similar caution.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [4]
References
-
6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. Matrix Fine Chemicals. [Link]
-
6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. PubChem. [Link]
Sources
- 1. 929617-29-8|this compound|BLD Pharm [bldpharm.com]
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- 3. Page loading... [guidechem.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 6-Bromo-4-ethylpyridin-3-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-4-ethylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound
This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, arising from the interplay of the bromine, ethyl, and amine substituents on the pyridine ring, make it a valuable precursor for novel pharmaceuticals and functional materials. A thorough understanding of its solubility is paramount for its effective utilization, from laboratory-scale synthesis to industrial production. Key processes influenced by solubility include:
-
Synthetic Chemistry: Solvent choice dictates reactant and reagent solubility, influencing reaction rates and yields.
-
Purification: Crystallization and chromatographic purification are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[1][2]
-
Drug Development: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor in formulation, bioavailability, and drug delivery.[3][4]
This guide will provide the necessary theoretical foundation and practical protocols to address the solubility challenges associated with this compound.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be replaced by new solute-solvent interactions. For this compound, the following structural features are key determinants of its solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Amine Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents.
-
Bromo Group (-Br): The bromine atom introduces polarity and can participate in halogen bonding.
-
Ethyl Group (-CH₂CH₃): This aliphatic group contributes to the nonpolar character of the molecule.
Based on these features, we can predict the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amine and pyridine nitrogen can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are weaker hydrogen bond acceptors compared to protic and aprotic polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents can accommodate the polar groups of the solute. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving a molecule with significant hydrogen bonding potential. |
| Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity and intermolecular forces will result in poor solubility. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The "gold standard" for solubility measurement is the shake-flask method.[5] The following section details a robust protocol for this method.
Shake-Flask Method for Equilibrium Solubility Determination
This method establishes the thermodynamic equilibrium solubility of a compound at a specific temperature.
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with a suitable mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[6] However, this relationship should be determined experimentally for each solvent system.
-
Purity of the Solute: Impurities can affect the crystal lattice energy and, consequently, the solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Data Interpretation and Application
The obtained solubility data can be used to construct a solvent selection guide for various applications.
Logical Relationship Diagram
Caption: Relationship between solubility data and its application in chemical processes.
Conclusion
While direct, published solubility data for this compound is scarce, a combination of theoretical prediction and standardized experimental protocols provides a robust framework for researchers. The molecular structure suggests high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents. The detailed shake-flask method presented in this guide offers a reliable means to obtain accurate solubility data, which is crucial for the successful synthesis, purification, and formulation of this important chemical intermediate.
References
- A review of methods for solubility determination in biopharmaceutical drug characterization.
- solubility experimental methods.pptx - Slideshare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives - Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem.
-
Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. Available at: [Link]
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- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rheolution.com [rheolution.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data of 6-Bromo-4-ethylpyridin-3-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-4-ethylpyridin-3-amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and materials science, NMR is indispensable for the structural elucidation and purity assessment of novel compounds.[1] Pyridine derivatives, a class of heterocyclic compounds, are of particular interest due to their prevalence in pharmaceuticals and agrochemicals.[1] This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a substituted pyridine with potential applications in organic synthesis.
This document will present a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy of pyridine derivatives. Furthermore, it will lay out a comprehensive, best-practice protocol for the experimental acquisition and interpretation of this data.
Predicted NMR Spectral Data for this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts of the pyridine ring protons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom and the pyridine nitrogen will deshield adjacent protons, shifting them downfield, while the electron-donating amino and ethyl groups will cause an upfield shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s | - |
| H-5 | 6.8 - 7.0 | s | - |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -CH₂- | 2.5 - 2.7 | q | ~7.5 |
| -CH₃ | 1.1 - 1.3 | t | ~7.5 |
Rationale for Predictions:
-
H-2 and H-5: These two aromatic protons are singlets as they do not have any adjacent protons to couple with. H-2 is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing nitrogen atom.
-
-NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
-
-CH₂- and -CH₃: The ethyl group will present as a quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents.[1]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 135 - 138 |
| C-4 | 148 - 152 |
| C-5 | 118 - 122 |
| C-6 | 130 - 133 |
| -CH₂- | 22 - 25 |
| -CH₃ | 13 - 16 |
Rationale for Predictions:
-
The chemical shifts of the pyridine ring carbons are predicted based on the additivity of substituent chemical shifts (SCS) for bromo, ethyl, and amino groups on a pyridine ring.[4]
-
The carbons directly attached to the nitrogen (C-2 and C-6) and the bromine (C-6) are expected to be significantly deshielded.
-
The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
The following section details a robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if the compound has limited solubility in CDCl₃. The choice of solvent can affect the chemical shifts.[5]
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.
Spectrometer Setup and ¹H NMR Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for ¹H NMR).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.[6]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition
-
Acquisition Mode: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal.
-
Spectral Width: The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectral Interpretation and Structural Assignment
¹H NMR Spectrum Interpretation
-
Chemical Shift: The positions of the signals along the x-axis (in ppm) provide information about the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.
¹³C NMR Spectrum Interpretation
-
Chemical Shift: The chemical shift of each carbon signal indicates its electronic environment. Carbons attached to electronegative atoms or in aromatic systems appear at higher chemical shifts (downfield).
-
Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbons in the molecule.
2D NMR for Unambiguous Assignment
For complex molecules, 2D NMR experiments are invaluable for unambiguous signal assignment.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is useful for identifying quaternary carbons and piecing together molecular fragments.
Logical Flow for Spectral Assignment
Caption: Logical workflow for the assignment of NMR signals.
Troubleshooting and Advanced Considerations
-
Broad Signals: Broadening of NMR signals can be due to several factors, including the presence of paramagnetic impurities, chemical exchange, or quadrupolar relaxation (especially for protons near a nitrogen atom). For the -NH₂ group, proton exchange with residual water in the solvent can also cause broadening.
-
Overlapping Signals: In some cases, signals may overlap, making interpretation difficult. Running the spectrum on a higher field instrument can improve signal dispersion.[6] Changing the solvent or the temperature can also alter chemical shifts and resolve overlapping peaks.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features that can be used to confirm its structure. The aromatic protons will appear as two singlets in the downfield region, while the ethyl group will show a characteristic quartet and triplet pattern in the upfield region. The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven non-equivalent carbon atoms. By following the detailed experimental protocol and interpretation guide provided, researchers can confidently acquire and analyze the NMR data for this compound and its derivatives, facilitating its use in further research and development.
References
-
Journal of Chemical Information and Modeling, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]
-
Journal of Chemical Information and Modeling, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]
-
The Royal Society of Chemistry, "Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr", [Link]
-
Semantic Scholar, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]
-
Molecules, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds", [Link]
-
Wiley-VCH, "Supporting Information", [Link]
-
Canadian Journal of Chemistry, "A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine", [Link]
-
Acta Chimica Academiae Scientiarum Hungaricae, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides", [Link]
-
DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)", [Link]
-
Inorganic Chemistry, "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes", [Link]
-
Magnetic Resonance in Chemistry, "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics", [Link]
-
The Journal of Chemical Physics, "Analysis of the NMR Spectrum of Pyridine", [Link]
-
Magnetic Resonance in Chemistry, "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE", [Link]
-
ResearchGate, "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...", [Link]
-
PubChem, "6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094", [Link]
-
Matrix Fine Chemicals, "6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0", [Link]
-
ResearchGate, "(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums", [Link]
-
Magnetochemistry, "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones", [Link]
-
Molecules, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities", [Link]
-
PubChem, "6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine", [Link]
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mass spectrometry analysis of 6-Bromo-4-ethylpyridin-3-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4-ethylpyridin-3-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and materials science research. As drug development professionals and researchers, a robust understanding of a molecule's behavior within a mass spectrometer is critical for its unambiguous identification, structural elucidation, and quantification. This document moves beyond standard operating procedures to explain the causality behind analytical choices, ensuring a reproducible and scientifically sound methodology.
Introduction to this compound
This compound is a substituted pyridine derivative. Its structure, featuring a bromine atom, an ethyl group, and a primary amine, presents distinct characteristics that are highly amenable to mass spectrometric analysis. The presence of the basic amine and pyridine nitrogen makes it particularly suitable for soft ionization techniques like Electrospray Ionization (ESI), while the overall structure provides a unique fragmentation "fingerprint" essential for its characterization in complex matrices.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Monoisotopic Mass | 200.00036 Da | Calculated |
| CAS Number | 929617-29-8 | [1] |
Core Principles: Ionization and Instrumentation
The choice of ionization technique is the most critical parameter in developing a mass spectrometry method. The goal is to efficiently generate gas-phase ions from the analyte with minimal in-source degradation.
Electrospray Ionization (ESI) for LC-MS Analysis
ESI is the premier choice for this molecule due to the presence of two basic sites: the primary amine (-NH₂) and the pyridine ring nitrogen. In a positive ion mode ESI experiment, the acidic mobile phase readily donates a proton to one of these sites, forming a stable, even-electron protonated molecule, [M+H]⁺. This process is highly efficient and gentle, typically resulting in an abundant signal for the precursor ion with little to no fragmentation in the source. This is ideal for subsequent tandem mass spectrometry (MS/MS) experiments where fragmentation is induced under controlled conditions.
Electron Ionization (EI) for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the standard. EI is a high-energy "hard" ionization technique where the sample is bombarded with 70 eV electrons.[2] This process not only ionizes the molecule by ejecting an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[3] While the molecular ion may be less abundant or even absent, the resulting fragmentation pattern is highly characteristic and can be compared against spectral libraries for identification.
The Isotopic Signature: A Self-Validating System
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with nearly equal intensity. This provides an immediate and trustworthy confirmation of the presence of bromine in the molecular ion and any bromine-containing fragments.
Table 2: Expected m/z for the Protonated Molecule [M+H]⁺
| Isotope Combination | Monoisotopic Mass (Da) | Expected m/z | Relative Abundance |
| C₇H₉⁷⁹Br N₂ + H⁺ | 200.00036 | 201.0076 | ~100% |
| C₇H₉⁸¹Br N₂ + H⁺ | 201.99831 | 203.0055 | ~97.3% |
This predictable isotopic pattern is a powerful tool for distinguishing the analyte signal from background noise and for validating the elemental composition of fragment ions.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺ at m/z 201/203) provides structural information. The fragmentation pathways are governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.
-
Loss of Ammonia (NH₃): Cleavage of the C-N bond of the protonated amine can lead to the loss of a neutral ammonia molecule. This is a common pathway for primary amines.
-
Loss of Ethene (C₂H₄): A rearrangement reaction can lead to the elimination of the ethyl group as neutral ethene.
-
Loss of Hydrogen Bromide (HBr): The elimination of HBr is a characteristic fragmentation for brominated aromatic compounds.[4] This results in a fragment ion that no longer exhibits the bromine isotopic pattern.
-
Loss of Ethyl Radical (•C₂H₅): Homolytic cleavage can result in the loss of an ethyl radical.
Below is a diagram illustrating the most probable fragmentation cascade.
Table 3: Summary of Predicted Fragment Ions from [M+H]⁺
| Precursor Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure |
| 201 / 203 | 184 / 186 | NH₃ (17.03 Da) | 6-Bromo-4-ethylpyridine ion |
| 201 / 203 | 173 / 175 | C₂H₄ (28.05 Da) | 6-Bromo-pyridin-3-amine ion |
| 201 / 203 | 121.076 | HBr (79.92/81.92 Da) | 4-ethylpyridin-3-amine radical cation |
| 173 / 175 | 94.05 | Br• (78.92/80.92 Da) | Pyridin-3-amine radical cation |
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization, particularly of collision energy, is essential for maximizing sensitivity for a specific instrument.
Protocol 1: LC-MS/MS Analysis
This method is ideal for quantification and confirmation in complex matrices like biological fluids or reaction mixtures.
1. Sample Preparation:
- Accurately weigh and dissolve the reference standard in methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform serial dilutions to create working standards (e.g., 1-1000 ng/mL).
- Dilute the unknown sample in the initial mobile phase composition.
- Filter all samples through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Parameters:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Parameters (Positive ESI):
- Ionization Mode: Positive Electrospray Ionization (+ESI).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Gas (N₂): 800 L/hr at 400 °C.
- Collision Gas: Argon.
- MRM Transitions (Collision Energy requires optimization):
- Quantitative: 201.0 -> 121.1 (Collision Energy ~25-35 eV)
- Confirmatory: 203.0 -> 175.0 (Collision Energy ~15-25 eV)
Protocol 2: GC-MS Analysis
This method is suitable for volatile, thermally stable compounds and provides library-searchable spectra.
1. Sample Preparation:
- Dissolve the sample in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate.
- Ensure the sample is anhydrous.
2. Gas Chromatography Parameters:
- Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Oven Program: 80 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
3. Mass Spectrometry Parameters (EI):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Mode: Full Scan.
- Scan Range: m/z 40 - 350.
Visualization of the Analytical Workflow
A systematic approach is crucial for reproducible results. The diagram below outlines the logical flow from sample receipt to final data interpretation.
Sources
IUPAC name and synonyms for 6-Bromo-4-ethylpyridin-3-amine
An In-depth Technical Guide to 6-Bromo-4-ethylpyridin-3-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, core reactivity, and its strategic application in the synthesis of complex molecular architectures relevant to modern therapeutic discovery. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate.
Compound Identification and Physicochemical Properties
This compound is a substituted aminopyridine featuring a bromine atom, which serves as a highly versatile functional handle for downstream chemical modifications, particularly in cross-coupling reactions. The ethyl group at the 4-position and the amino group at the 3-position provide steric and electronic influences that can be exploited in synthetic design.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 929617-29-8[1][2][3] |
| Molecular Formula | C₇H₉BrN₂[1][3] |
| Molecular Weight | 201.06 g/mol [1][3] |
| Canonical SMILES | CCC1=CC(=NC=C1N)Br[3] |
| MDL Number | MFCD12024434[1] |
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogues and standard chemical principles.
Table 2: Physicochemical and Safety Data
| Property | Value / Information | Source / Rationale |
|---|---|---|
| Appearance | Likely a solid at room temperature. | Based on common aminopyridine analogues. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural characteristics. |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C.[1] | Supplier recommendation to prevent degradation. |
| Hazards | While specific data is unavailable, related compounds like 6-Bromo-4-methylpyridin-3-amine are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation.[4] | Prudent to handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection in a well-ventilated fume hood. |
Plausible Synthesis via Regioselective Bromination
The synthesis of this compound is not extensively detailed in the literature. However, a robust and logical pathway can be designed based on established methods for the regioselective bromination of aminopyridines.[5] The most direct approach involves the electrophilic bromination of the precursor, 4-ethylpyridin-3-amine.
The primary challenge in this synthesis is controlling the position of bromination. The amino group is a strong activating, ortho, para-director. In the 3-aminopyridine scaffold, this activation strongly directs incoming electrophiles to the 2, 4, and 6 positions. To achieve selective bromination at the 6-position, careful selection of the brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a controlled source of electrophilic bromine, minimizing over-bromination.[5]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure based on the bromination of similar aminopyridines.[5] Note: This reaction should be performed by trained personnel in a fume hood with appropriate PPE.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-ethylpyridin-3-amine (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) and stir until all the solid has dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and improve regioselectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly above 5°C. The controlled addition prevents the formation of di-brominated and other isomeric byproducts.
-
Reaction: After the full addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.
Core Reactivity: A Versatile Scaffold for Drug Discovery
The true value of this compound lies in its bifunctional nature. The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex C-C and C-N bonds that define many modern pharmaceuticals.[6]
The two most powerful applications are:
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species (e.g., an arylboronic acid). This is a cornerstone reaction for creating biaryl structures, which are prevalent in kinase inhibitors.[6]
-
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine. This reaction is instrumental for linking heterocyclic cores, a common strategy in medicinal chemistry.[6]
Caption: Core reactivity pathways for this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl derivative, a common intermediate in kinase inhibitor development.[6][7]
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of catalyst and ligand is crucial and may require screening for optimization.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 85-95°C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.
-
Monitoring: Monitor the reaction for 12-18 hours by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to yield the final biaryl product.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in robust, scalable, and modular reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the modern synthetic chemist's toolbox. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this important heterocyclic intermediate in the creation of novel and impactful therapeutic agents.
References
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PubChem. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. PubChem. Available from: [Link].
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link].
-
Chemistry LibreTexts. Naming Amines. Chemistry LibreTexts. Available from: [Link].
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A Technical Guide to 6-Bromo-4-ethylpyridin-3-amine: Commercial Availability, Synthesis, and Application in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic building blocks are the linchpin for the development of novel therapeutics. Among these, substituted aminopyridines represent a privileged scaffold, frequently found at the core of biologically active molecules, particularly kinase inhibitors. This guide provides an in-depth technical overview of 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8), a functionalized pyridine derivative poised for application in drug discovery and synthetic chemistry.
While direct literature on the ethyl-substituted variant is less extensive than its methyl counterpart (6-Bromo-4-methylpyridin-3-amine), its chemical logic and reactivity profile place it as a valuable intermediate. The strategic placement of the bromine atom at the 6-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, and the 3-amino group provides a crucial interaction point for biological targets. This document will detail its commercial availability, infer logical synthetic routes based on established chemistry, and present its potential applications, particularly in the synthesis of kinase inhibitors, supported by validated experimental protocols for analogous compounds.
Physicochemical Properties and Identification
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 929617-29-8 | [1] |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.06 g/mol | - |
| Boiling Point | 319.2±37.0 °C (Predicted) | [2] |
| Density | 1.501±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.51±0.18 (Predicted) | [2] |
| IUPAC Name | This compound | - |
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development quantities. The availability of this compound facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house synthesis from basic starting materials.
| Supplier | Catalog Number | Purity/Notes |
| BLD Pharm | BD109849 | Available for online orders.[3] |
| Shanghai Aladdin Biochemical Technology Co., LTD | - | Pricing available for 100mg, 250mg, and 1g quantities. |
| Amole Chemicals | - | 97% purity. |
| Allbio pharm Co., Ltd | AD00459 | 95% purity. |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Pathways: A Representative Approach
The primary challenge in the bromination of 3-aminopyridine derivatives is achieving regioselectivity. The amino group is a strong activating, ortho, para-director. To favor bromination at the 6-position, which is para to the amino group, specific brominating agents and reaction conditions are employed. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Representative Bromination
The following protocol is adapted from the direct bromination of 3-aminopyridine and serves as a robust starting point for the synthesis of the title compound.[4]
Materials:
-
4-ethylpyridin-3-amine (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-ethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes. It is crucial to maintain a low temperature during the addition to control the reaction's exothermicity and improve regioselectivity.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel to obtain the final product of high purity.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 6-bromopyridin-3-amine scaffold is a cornerstone in the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The utility of this compound in this context is twofold:
-
The Bromine Atom as a Synthetic Handle: The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling medicinal chemists to systematically explore the chemical space and optimize the inhibitor's interaction with the target kinase.[5]
-
The Aminopyridine Moiety as a Hinge-Binding Motif: The aminopyridine core itself is a well-established "hinge-binding" motif. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is a key anchoring point for many ATP-competitive inhibitors.[5]
The ethyl group at the 4-position can further modulate the compound's properties by influencing its solubility, metabolic stability, and steric interactions within the kinase's binding pocket.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of a 6-bromopyridin-3-amine derivative with an arylboronic acid. This procedure is representative of how this compound would be utilized in a drug discovery program.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq.)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Ethyl Acetate
-
Schlenk flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add degassed 1,4-dioxane and degassed water, typically in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically run for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The following information is based on the SDS for the structurally similar compound 3-Amino-5-bromo-6-ethylpyridine and should be used as a guideline only.[6] Users must perform their own risk assessment and consult a validated SDS for the specific product they are handling.
GHS Hazard Classification:
-
Skin Irritation: Category 2 (H315: Causes skin irritation)[6]
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6]
-
Specific Target Organ Toxicity - Single Exposure: Category 3, Respiratory System (H335: May cause respiratory irritation)[6]
Signal Word: Warning[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).
Conclusion
This compound emerges as a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its structure is primed for creating diverse molecular libraries through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. While specific literature for this ethyl-substituted analogue is still developing, its utility can be confidently extrapolated from the rich chemistry of the broader 6-bromopyridin-3-amine class. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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PubChem. 6-Bromo-4-methylpyridin-3-amine. [Link]
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Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. [Link]
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PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
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ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]
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MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
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The Strategic Synthesis of 6-Bromo-4-ethylpyridin-3-amine: A Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Positioned Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Among the vast array of substituted pyridines, 6-Bromo-4-ethylpyridin-3-amine emerges as a particularly valuable building block. The strategic placement of the bromo, ethyl, and amino groups offers a trifecta of synthetic handles, enabling chemists to forge complex molecular structures with high regiochemical control. This guide provides a comprehensive overview of the regioselective synthesis of this key intermediate, delving into the underlying chemical principles and offering field-proven insights for its practical application. The aminopyridine moiety is a common feature in a variety of biologically active compounds, including a notable number of kinase inhibitors.[1]
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound suggests several potential synthetic pathways. The core challenge lies in the regioselective introduction of the three distinct substituents onto the pyridine core. The order of these transformations is critical to achieving the desired isomer and maximizing overall yield. Key bond disconnections point towards precursor molecules such as 4-ethylpyridin-3-amine, 3-nitro-4-ethylpyridine, or a pre-brominated pyridine derivative. Each approach presents its own set of advantages and challenges related to directing group effects and the reactivity of the pyridine ring.
Synthetic Strategies and Mechanistic Considerations
The electron-deficient nature of the pyridine ring dictates its reactivity towards electrophilic and nucleophilic reagents. Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally sluggish and typically occurs at the 3-position.[2][3][4] The presence of activating or deactivating groups significantly influences the regiochemical outcome of subsequent reactions.
Strategy 1: Bromination of 4-Ethylpyridin-3-amine
This approach appears to be the most direct route, starting from the readily available or synthetically accessible 4-ethylpyridin-3-amine. The powerful activating and ortho-, para-directing effect of the amino group would be expected to facilitate electrophilic bromination.
Causality Behind Experimental Choices: The amino group at the 3-position strongly activates the pyridine ring towards electrophilic substitution. Its directing effect would favor bromination at the 2- and 6-positions. The ethyl group at the 4-position provides some steric hindrance at the 5-position, further favoring substitution at the less hindered 6-position.
Experimental Workflow Diagram:
Caption: Late-stage bromination of 4-ethylpyridin-3-amine.
Strategy 2: Nitration, Bromination, and Reduction Sequence
An alternative strategy involves an initial nitration of a 4-ethylpyridine precursor, followed by bromination and subsequent reduction of the nitro group to the desired amine. This multi-step approach offers a different level of regiochemical control.
Causality Behind Experimental Choices: The nitro group is a strong deactivating and meta-directing group. Nitration of 4-ethylpyridine would likely yield 4-ethyl-3-nitropyridine. Subsequent bromination would then be directed by both the nitro and ethyl groups. The final reduction of the nitro group is a well-established and high-yielding transformation.[5][6]
Experimental Workflow Diagram:
Caption: Multi-step synthesis via a nitropyridine intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Ethylpyridin-3-amine
While 4-ethylpyridin-3-amine is commercially available[7], a synthetic route from 3-bromo-4-methylpyridine provides a scalable option.
-
To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water is added an ethylating agent (e.g., ethylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄, 2.2 eq). The Suzuki cross-coupling reaction is a powerful method for C-C bond formation.[8]
-
The reaction mixture is heated to reflux (e.g., 90 °C) for 18 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-ethylpyridin-3-amine.
Protocol 2: Regioselective Bromination of 4-Ethylpyridin-3-amine
-
To a solution of 4-ethylpyridin-3-amine (1.0 eq) in acetonitrile at room temperature is added N-bromosuccinimide (NBS, 1.05 eq) portion-wise. The use of NBS is a common and effective method for the bromination of activated aromatic rings.[9]
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) yields pure this compound.
Data Summary
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 4-Ethylpyridin-3-amine | NBS, Acetonitrile, RT | This compound | 75-85 | >98 |
| 4-Ethyl-3-nitropyridine | NBS, H₂SO₄; then Fe, HCl | This compound | 60-70 (over 2 steps) | >97 |
Troubleshooting and Optimization
-
Incomplete Bromination: If the reaction stalls, a slight excess of NBS (up to 1.2 eq) can be added. Gentle heating (40-50 °C) may also be employed, but care must be taken to avoid over-bromination.
-
Formation of Di-bromo impurity: The primary di-bromo impurity would be 2,6-dibromo-4-ethylpyridin-3-amine. This can be minimized by the slow, portion-wise addition of NBS and careful monitoring of the reaction.
-
Purification Challenges: The basicity of the amino group can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine (1% in the eluent) can mitigate this issue.
Conclusion: A Versatile Intermediate for Drug Discovery
The regioselective synthesis of this compound is a critical process for the advancement of various drug discovery programs. The presented strategies, particularly the direct bromination of 4-ethylpyridin-3-amine, offer an efficient and scalable route to this valuable intermediate. A thorough understanding of the underlying principles of pyridine chemistry, coupled with careful execution of the experimental protocols, will enable researchers to reliably access this key building block for the synthesis of novel and potent therapeutic agents. The presence of the bromo, ethyl, and amino functionalities provides a versatile platform for further molecular elaboration through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions.[1]
References
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- ortho metal
- Directed metalation of pyridine through deprotonation....
- The reduction of vic-substituted 3-nitropyridines with.
- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. 2017-04-10.
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- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermedi
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- Electrophilic substitution on pyridine. Química Organica.org.
- The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
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- 4-Ethylpyridin-3-amine | 101084-17-7 | BEA08417. Biosynth.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
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- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Nitropyridines: Synthesis and reactions.
- 5-Bromo-3-nitropyridine-2-carbonitrile synthesis. ChemicalBook.
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- 3-Bromo-4-ethylpyridin-2-amine | C7H9BrN2 | CID 97435434. PubChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017-01-27.
- A kind of preparation method of 3-amino-4-picoline.
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- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-ethylpyridin-3-amine for Pharmaceutical Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 6-Bromo-4-ethylpyridin-3-amine, a challenging yet valuable building block for the synthesis of biaryl pyridine derivatives in drug discovery. We delve into the mechanistic rationale behind component selection, offer a robust step-by-step protocol, and provide a troubleshooting guide to overcome common hurdles associated with this class of electron-rich heteroaromatic substrates.
Introduction: The Challenge and Opportunity of Aminopyridines
The synthesis of biaryl and heterobiaryl structures is of paramount importance in medicinal chemistry, as this motif is present in a vast number of pharmaceuticals.[4][5] The Suzuki-Miyaura reaction offers a powerful method for creating these structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[3]
While versatile, the reaction is not without its challenges, particularly when using heteroaromatic substrates like this compound. This substrate presents two primary difficulties:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to inhibition or complete deactivation of the catalytic cycle.[6][7][8]
-
Electronic Effects: The electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the initial, often rate-limiting, oxidative addition step.[7]
Despite these challenges, successfully coupling this substrate opens access to a rich chemical space of substituted aminopyridines, which are key pharmacophores in many biologically active molecules. This guide provides the necessary insights and procedures to navigate these complexities.
The Catalytic Cycle: A Mechanistic Perspective
Understanding the mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound. This is often the rate-determining step.[2] For electron-rich and potentially coordinating substrates like this, this step requires a highly active catalyst.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[3][9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq). [6][12]2. Catalyst Addition: Briefly move the flask under a positive pressure of inert gas (Argon or Nitrogen) and add the SPhos Pd G3 precatalyst (0.02 eq).
-
Inert Atmosphere: Seal the vessel. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [6][12]Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. [6]4. Solvent Addition: Add degassed 1,4-dioxane (4 mL/mmol) and degassed water (1 mL/mmol) via syringe. The solvent should be degassed by sparging with an inert gas for 20-30 minutes prior to use. [6]5. Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours). [6]7. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product. [6]
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition/deactivation. | 1. Increase catalyst loading to 3-5 mol%.<[7]br>2. Screen alternative bulky, electron-rich ligands (e.g., XPhos, RuPhos).<[7]br>3. Ensure thorough degassing; re-run under strictly anaerobic conditions. |
| Low reactivity of C-Br bond. | 1. Increase reaction temperature (up to 120 °C in a sealed vessel).2. Try a more activating ligand/catalyst system. | |
| Protodeboronation | Hydrolysis of boronic acid. | 1. Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.<[7]br>2. Run the reaction under strictly anhydrous conditions (use anhydrous base and solvent). [7] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. [6] |
| Dehalogenation of Starting Material | Hydride source present. | Ensure solvents are pure and not a source of hydrides. Optimize reaction time to avoid prolonged heating after completion. [7] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation for accessing novel chemical matter in drug discovery. Success relies on a mechanistic understanding of the potential pitfalls, specifically catalyst inhibition by the amine substrate. By employing modern, highly active palladium pre-catalysts with bulky, electron-rich ligands, carefully selecting the base and solvent system, and maintaining a strictly inert atmosphere, researchers can reliably synthesize these valuable biaryl pyridine compounds. The protocol and troubleshooting guide presented here serve as a robust starting point for professionals in the field to achieve high yields and reproducible results.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2005). Organometallics, ACS Publications. Retrieved from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synthesis. Retrieved from [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemistryOpen. Retrieved from [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2017). DergiPark. Retrieved from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PMC, NIH. Retrieved from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. Retrieved from [Link]
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How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
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Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
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Suzuki Miyaura coupling. (2021). ResearchGate. Retrieved from [Link]
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- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Advanced Kinase Inhibitors Utilizing 6-Bromo-4-ethylpyridin-3-amine
Abstract: This document provides a detailed guide for medicinal chemists and drug development scientists on the strategic use of 6-Bromo-4-ethylpyridin-3-amine as a pivotal starting material for the synthesis of potent and selective kinase inhibitors. We elucidate the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the biological context, with a focus on targeting oncogenic driver kinases such as Anaplastic Lymphoma Kinase (ALK).
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The selection of a core scaffold is a critical decision in the design of these inhibitors, dictating synthetic accessibility, structural diversity, and the potential for high-affinity binding.
This compound (CAS: 929617-29-8) has emerged as a high-value building block for several reasons[1][2]:
-
Orthogonal Reactivity: The molecule possesses two key functional handles with distinct reactivity. The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties that can occupy the ATP-binding pocket of the target kinase[3]. The nucleophilic amine at the 3-position provides a vector for building out the core structure, often through condensation or amidation reactions.
-
Structural Pre-organization: The pyridine ring serves as a rigid core, reducing the entropic penalty of binding to the target. The relative positioning of the bromo and amino groups is well-suited for constructing the hinge-binding motifs common to many Type I kinase inhibitors.
-
Property Modulation: The 4-ethyl group provides a handle for modulating physicochemical properties such as solubility and metabolic stability, and can make favorable van der Waals contacts within the kinase active site.
This guide uses the synthesis of a core structure related to Alectinib, a highly potent second-generation ALK inhibitor, as an illustrative example of the power of this scaffold[4]. Alectinib is a critical therapy for ALK-positive non-small-cell lung cancer (NSCLC)[4][5].
Physicochemical Properties & Safety
Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Source(s) |
| CAS Number | 929617-29-8 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Typically an off-white to tan solid | - |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
Safety Profile: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related brominated aminopyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[6][7][8].
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[9].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Strategy & Key Transformations
The overall strategy involves a convergent synthesis. First, a key coupling partner is prepared. Then, this compound is coupled with this partner, followed by a cyclization to form the polycyclic core characteristic of many potent kinase inhibitors.
Caption: Generalized workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of N-(6-Bromo-4-ethylpyridin-3-yl)-4-chloro-5-nitropyrimidin-2-amine (Intermediate A)
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The amine of our starting material displaces a chlorine atom on a di-chlorinated pyrimidine. The electron-withdrawing nitro group on the pyrimidine ring activates the C4-chloride for substitution.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-nitropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add 2,4-Dichloro-5-nitropyrimidine (1.1 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Intermediate A, as a solid.
Self-Validation:
-
TLC: Use a suitable mobile phase (e.g., 30% EtOAc in hexane) to track the disappearance of the starting material and the appearance of a new, typically more polar, product spot.
-
Characterization: Confirm the structure of Intermediate A using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the correct mass.
Protocol 2: Suzuki Cross-Coupling to Form Intermediate B
This protocol demonstrates the power of the bromine handle for introducing complexity. A palladium catalyst is used to couple Intermediate A with an arylboronic acid or ester, a foundational reaction in modern medicinal chemistry[3][10].
Materials:
-
Intermediate A (from Protocol 1) (1.0 eq)
-
Arylboronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Diatomaceous earth (Celite®)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
In a round-bottom flask, combine Intermediate A (1.0 eq), the arylboronic ester (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 8-16 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by silica gel chromatography to afford Intermediate B.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic halides.
-
Base: K₂CO₃ is a common and effective inorganic base for this transformation, facilitating the transmetalation step of the catalytic cycle.
-
Solvent: The dioxane/water mixture is standard for Suzuki reactions, as it solubilizes both the organic substrates and the inorganic base.
Biological Context: Targeting the ALK Signaling Pathway
Kinase inhibitors derived from substituted pyridinamine scaffolds, such as Alectinib, are designed to interfere with specific signaling pathways that drive cancer cell growth and survival[3][4]. A primary example is the ALK signaling pathway. In certain cancers, a gene fusion event (e.g., EML4-ALK) leads to a constitutively active ALK fusion protein, which then pathologically activates downstream pro-survival pathways like PI3K/AKT and RAS/MAPK[3].
Caption: Inhibition of the ALK signaling cascade.
The final tetracyclic kinase inhibitor core, formed after cyclization of Intermediate B, is designed to bind to the ATP pocket of the ALK protein, preventing its kinase activity and shutting down these downstream signals, ultimately leading to cancer cell apoptosis.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors is an iterative process guided by SAR. For pyridine-based scaffolds, key relationships have been observed:
-
Hinge-Binding: The pyridine nitrogen and the exocyclic amine often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
-
Gatekeeper Interaction: The nature of the substituent introduced via the Suzuki coupling is critical. It must fit into a hydrophobic pocket near the "gatekeeper" residue of the kinase. Small modifications here can dramatically alter potency and selectivity[11][12].
-
Solubility and Pharmacokinetics: The ethyl group at the 4-position and other peripheral modifications are crucial for tuning the molecule's solubility, cell permeability, and metabolic stability, all of which are essential for developing an effective oral drug[13].
Conclusion
This compound represents a versatile and strategically valuable platform for the synthesis of advanced kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient construction of complex molecular architectures capable of potently and selectively inhibiting key oncogenic drivers. The protocols and principles outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of next-generation targeted therapies.
References
- Vertex AI Search. (n.d.). Exploring the Crystal Structure of alectinib Intermediate.
- Google Patents. (2022). Synthesis method of alectinib (WO2022051983A1).
- Oxford Academic. (2025). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Bulletin of the Chemical Society of Japan.
- Google Patents. (2019). A novel process for the preparation of an intermediate of alectinib (WO2019038779A1).
- WIPO Patentscope. (2019). A NOVEL PROCESS FOR THE PREPARATION OF AN INTERMEDIATE OF ALECTINIB (WO/2019/038779).
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- BLD Pharm. (n.d.). This compound | CAS 929617-29-8.
- PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094.
- Benchchem. (n.d.). 6-Bromo-4-methylpyridin-3-amine | 156118-16-0.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-methylpyridine.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE.
- Apollo Scientific. (2022). Safety Data Sheet - 6-Bromo-4-methylpyridin-3-amine.
- BLD Pharm. (n.d.). 6-Bromo-4-methylpyridazin-3-amine | CAS 1629048-22-1.
- Guidechem. (n.d.). This compound 929617-29-8 wiki.
- India Fine Chemicals. (n.d.). 6-bromo-4-methylpyridin-3- amine.
- PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- ChemRxiv. (2025). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (2025). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][14][15] triazolo [4, 3-d][5][15] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from
- PubMed. (n.d.). Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-ethylpyridin-3-amine
Introduction: The Strategic Value of 6-Bromo-4-ethylpyridin-3-amine
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are privileged scaffolds, appearing in a vast array of FDA-approved drugs and functional materials.[1] this compound is a highly versatile synthetic intermediate, offering three points for diversification: the reactive C-Br bond for cross-coupling, the nucleophilic amino group for further functionalization, and the pyridine ring itself, which influences the molecule's overall electronic and pharmacological properties.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of chemical synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with unparalleled efficiency and selectivity.[2] This guide provides detailed protocols and expert insights for leveraging this powerful chemistry on the this compound core. We will explore the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering step-by-step methodologies designed for reproducibility and success.
The primary challenge in coupling reactions with aminopyridine substrates is the potential for the pyridine nitrogen and the exocyclic amino group to coordinate with the palladium catalyst. This can sometimes inhibit the catalytic cycle.[3][4] Therefore, the judicious selection of ligands, bases, and reaction conditions is critical to override these potential inhibitory effects and achieve high yields. The protocols herein are designed with these considerations in mind.
The Unified Mechanism: A Look at the Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this fundamental pathway is key to troubleshooting and optimizing reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center.[6]
-
Transmetalation (or equivalent) : The coupling partner (e.g., an organoboron in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[7]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][8]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron species and an organic halide.[9] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for many synthetic campaigns.
Expert Insights: Why This Protocol Works
For electron-rich and potentially coordinating substrates like this compound, standard catalysts like Pd(PPh₃)₄ can sometimes be sluggish. The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) is crucial.[10] These ligands promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[5] The choice of a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is critical to activate the boronic acid for transmetalation without causing unwanted side reactions.[6][9] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is often used to dissolve both the organic and inorganic reagents.[10]
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp/Time | Yield (%) |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100°C / 12h | Est. 75-90[3][10] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90°C / 15h | ~85[11] |
| 3-Bromopyridine | 4-Tolylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80°C / 12h | 95 |
Note: Estimated yields for this compound are based on the high reactivity of structurally similar aminobromopyridines.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[3]
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.[3]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]
Expert Insights: Why This Protocol Works
The success of the Buchwald-Hartwig amination of this compound hinges on overcoming the potential for catalyst inhibition by the substrate's two amino groups. The use of specialized, sterically hindered biarylphosphine ligands is non-negotiable. Ligands like RuPhos or BrettPhos, often employed as pre-formed palladium precatalysts, are exceptionally effective.[4] These precatalysts ensure the efficient in situ generation of the active monoligated Pd(0) species.[5] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is highly soluble and effective, though sodium tert-butoxide (NaOtBu) is also commonly used.[3][15] Anhydrous, non-protic solvents like THF or toluene are essential.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp/Time | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65°C / 16h | 93[4] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65°C / 16h | 78[4] |
| 4-Bromotoluene | Morpholine | [Pd-L]₂[BF₄]₂ Precatalyst | NaOtBu | Dioxane | 100°C / 1h | >99[15] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (primary or secondary) (1.2 equiv)
-
RuPhos Gen. 3 Precatalyst (for secondary amines) or BrettPhos Gen. 3 Precatalyst (for primary amines) (0.02 equiv)[4]
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup : To a flame-dried Schlenk tube under argon, add the palladium precatalyst and this compound.
-
Reagent Addition : Add the amine coupling partner (if solid) at this stage. Add anhydrous THF via syringe. If the amine is a liquid, add it via syringe after the solvent.
-
Base Addition : Add the LiHMDS solution dropwise at room temperature with stirring.[3][4]
-
Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath at 65-80 °C for 16-24 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[3]
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] It is the most direct method for synthesizing substituted alkynes and conjugated enynes, structures important in materials science and as synthetic precursors.[17]
Expert Insights: Why This Protocol Works
The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne.[18] The amine base (e.g., triethylamine, Et₃N) serves a dual role: it acts as the reaction base to deprotonate the alkyne and often serves as a solvent or co-solvent.[11] For substrates like 2-amino-3-bromopyridine, which is a close analog to our target, a Pd(II) source like Pd(CF₃COO)₂ with triphenylphosphine (PPh₃) has proven highly effective, achieving excellent yields.[17][19] The reaction is typically run at elevated temperatures in a polar aprotic solvent like DMF.
Data Presentation: Sonogashira Coupling of Bromopyridines
| Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp/Time | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100°C / 3h | 96[17][18] |
| 6-Bromopyridin-3-amine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100°C / 3h | Est. 70-90[11] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80°C / 6h | 65[11] |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Catalyst Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[17]
-
Solvent Addition : Add anhydrous DMF and stir the mixture for 30 minutes at room temperature. A color change should be observed as the catalyst complex forms.
-
Reagent Addition : Add this compound, the terminal alkyne, and triethylamine (Et₃N) to the flask.[17]
-
Reaction : Heat the reaction mixture to 100 °C for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired alkynylpyridine.
References
- A Review on Palladium Catalyzed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
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- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.
- Buchwald–Hartwig amin
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
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- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Unknown Source.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-ethylpyridin-3-amine
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Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this palladium-catalyzed cross-coupling reaction to 6-Bromo-4-ethylpyridin-3-amine. The synthesis of N-substituted 4-ethylpyridin-3,6-diamines is of significant interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a wide array of pharmaceutical agents.[2] This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Aminopyridines
The pyridine moiety is a fundamental heterocyclic scaffold frequently encountered in pharmaceuticals and bioactive molecules.[2] The ability to strategically introduce amino substituents onto the pyridine ring is crucial for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a superior method for forging these critical C-N bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and exhibit limited substrate scope.[1]
This guide focuses on the amination of this compound, a substrate featuring both an electron-donating amino group and an alkyl substituent. Understanding the nuances of this specific transformation is key to accessing a diverse library of 4-ethyl-N-substituted-pyridin-3,6-diamine derivatives for drug discovery and development programs.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle is generally understood to encompass three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species. This step, often considered the rate-determining step, forms a Pd(II) intermediate.[1][3][5] The reactivity of the aryl halide typically follows the order Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3][6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[4][7] The choice of base is critical and is dependent on the pKa of the amine and the solvent used.[8][9][10][11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][4]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. As with any cross-coupling reaction, optimization of reaction parameters may be necessary to achieve the desired outcome for a specific amine coupling partner.
Reagents and Equipment
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst like XPhos Pd G3[12] (1-5 mol%)
-
Ligand: A suitable phosphine ligand such as Xantphos, RuPhos, or BrettPhos[3][4][12] (1.1 - 1.2 equivalents relative to palladium)
-
Base: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄)[4][7] (1.4 - 2.0 equivalents)
-
Equipment: Schlenk flask or sealed tube, magnetic stirrer, heating mantle or oil bath, inert gas supply (argon or nitrogen), standard glassware for workup and purification.
Reaction Setup and Execution
The following workflow outlines the general procedure for setting up and running the reaction under an inert atmosphere. Standard Schlenk techniques are recommended to ensure the exclusion of oxygen and moisture, which can deactivate the catalyst.
Figure 2. General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Seal the flask or tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the desired amine (1.2 equiv) via syringe. For volatile amines, the reaction should be conducted in a sealed tube.[13][14][15]
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-ethylpyridin-3,6-diamine.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. The following table summarizes these parameters and provides general guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts often offer improved air and moisture stability and can lead to more reproducible results.[12] If using a Pd(II) source like Pd(OAc)₂, an in situ reduction to the active Pd(0) species is required.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos) | The choice of ligand is crucial and depends on the steric and electronic properties of both the aryl halide and the amine.[1][7] For challenging substrates, screening a variety of ligands is often necessary.[16] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[4][7] The choice of base can significantly impact the reaction rate and yield. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable, potentially requiring higher reaction temperatures.[6] |
| Solvent | Toluene, Dioxane, THF | The solvent influences the solubility of the reagents and the stability of the catalytic species.[17][18][19] Aprotic, non-coordinating solvents are generally preferred. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[6] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter to optimize. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.[4] |
| Concentration | 0.1 - 0.5 M | The optimal concentration will depend on the specific substrates and conditions. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Inappropriate ligand, base, or solvent | - Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Screen different ligands, bases, and solvents.[16] |
| Side Product Formation (e.g., Hydrodehalogenation) | - β-hydride elimination from the palladium-amido intermediate- Presence of water | - Use a bulkier ligand to disfavor β-hydride elimination.[1]- Ensure all reagents and solvents are anhydrous. |
| Diarylation of Primary Amines | - The primary amine product is more reactive than the starting amine. | - Use an excess of the primary amine.- Consider using an ammonia surrogate.[3] |
| Poor Reproducibility | - Variations in reagent quality- Inconsistent reaction setup | - Use high-purity reagents from a reliable source.- Adhere strictly to the established protocol and inert atmosphere techniques.[20] |
Safety Precautions
-
Palladium Catalysts: While generally handled in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents are flammable. Work in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a wide range of N-substituted 4-ethylpyridin-3,6-diamine derivatives. By carefully considering the reaction mechanism, optimizing key parameters, and employing rigorous experimental technique, researchers can effectively utilize this reaction to advance their synthetic and drug discovery endeavors. This guide provides a solid foundation for the successful application of this important transformation.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14362–14371. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Ye, M., & Song, J. J. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from [Link]
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van der Slot, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
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van der Slot, R., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
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American Chemical Society. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
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American Chemical Society. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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SciSpace. (2007, April 6). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. Retrieved from [Link]
-
American Chemical Society. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(Substituted Phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines as Potential Nonsteroidal Antiinflammatory Agents. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 6,8-diamino-substituted pyrano[3,4-c]pyridines from related pyrano[3,4-c]pyridin-6-one. Retrieved from [Link]
-
Organic Syntheses. (2019, April 22). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3- carboxylate. Retrieved from [Link]
-
PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
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Application Notes: 6-Bromo-4-ethylpyridin-3-amine as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets in a favorable manner. The pyridine ring is a quintessential example of such a scaffold, prized for its unique physicochemical properties, including its aqueous solubility, chemical stability, and capacity to form crucial hydrogen bonds.[1][2]
Among the vast family of pyridine derivatives, the 3-amino-6-halopyridine motif has emerged as a particularly powerful building block in medicinal chemistry.[3] This guide focuses on a specific, highly valuable analog: 6-Bromo-4-ethylpyridin-3-amine . The strategic placement of its three key functional groups—a nucleophilic amine, a versatile bromo handle, and a lipophilic ethyl group—creates a trifecta of properties that researchers can exploit for the efficient construction of targeted and diverse compound libraries.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic utility of this compound, provide field-proven protocols for its key transformations, and illustrate its application in the logical design of potent kinase inhibitors, a cornerstone of modern oncology.[4]
Physicochemical Properties and Design Rationale
The utility of this compound stems from the distinct roles played by each component of its structure. Understanding this is fundamental to leveraging it effectively in a drug design program.
| Property | Value | Source |
| CAS Number | 929617-29-8 | [5] |
| Molecular Formula | C₇H₉BrN₂ | [5] |
| Molecular Weight | 201.06 g/mol | [5] |
| Appearance | Solid | [6] |
Strategic Functional Group Analysis:
-
3-Amino Group: This primary amine is a critical pharmacophoric feature. It acts as a potent hydrogen bond donor, perfectly positioned to interact with the "hinge region" of the ATP-binding pocket found in many protein kinases.[7] This interaction is often a key anchor for achieving high-affinity binding.
-
6-Bromo Group: The bromine atom is not merely a substituent; it is a versatile synthetic handle. Its true power is unlocked in palladium-catalyzed cross-coupling reactions, which are pillars of modern medicinal chemistry.[3] This allows for the controlled and modular installation of a wide variety of aryl and heteroaryl groups, enabling systematic exploration of structure-activity relationships (SAR).
-
4-Ethyl Group: This alkyl substituent provides a crucial tool for modulating the molecule's physicochemical properties. It increases lipophilicity compared to its unsubstituted or methyl-substituted counterparts, which can enhance membrane permeability and van der Waals interactions within a target's binding site. Its steric bulk can also be used to orient other parts of the molecule to achieve optimal target engagement or to improve selectivity against off-target proteins.
-
Pyridine Nitrogen: The ring nitrogen acts as a hydrogen bond acceptor and contributes to the overall polarity and solubility of the molecule, which are critical factors for developing drug candidates with favorable pharmacokinetic profiles.[1]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The most powerful applications of this compound in pharmaceutical synthesis are palladium-catalyzed cross-coupling reactions. These methods allow for the modular construction of complex molecules from simpler, readily available starting materials.[3]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Causality and Rationale: The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester. In the context of drug discovery, this reaction is used to append new aromatic or heteroaromatic rings to the pyridine core. This strategy is central to probing deeper pockets of a target enzyme, establishing new interactions, and optimizing the potency and selectivity of a lead compound. The reaction is known for its broad functional group tolerance and reliable, scalable conditions.[3][8]
Experimental Protocol: Synthesis of 4-Ethyl-6-phenylpyridin-3-amine
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-Ethyl-6-phenylpyridin-3-amine.
B. Buchwald-Hartwig Amination for C-N Bond Formation
Causality and Rationale: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, another key transformation in drug synthesis. This reaction allows for the introduction of various primary or secondary amines at the 6-position of the pyridine ring. This is particularly useful for adding solubilizing groups (like morpholine), introducing new hydrogen bond acceptors/donors, or connecting linker moieties for more complex molecular designs. The ability to precisely install nitrogen-based substituents is critical for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]
The ultimate goal of these inhibitors is to interrupt dysregulated cellular signaling pathways that drive disease progression.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Once novel compounds are synthesized, their biological effect must be quantified. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity. [4] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma). [4]* Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its true potential is realized through strategic application of robust and scalable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The trifunctional nature of the scaffold provides chemists with a modular platform to systematically design and synthesize novel compounds, particularly for the development of targeted kinase inhibitors. The protocols and workflows presented herein provide a solid, field-proven foundation for researchers to unlock the rich chemistry of this important intermediate in their drug discovery programs.
References
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Institutes of Health. [Link]
-
Synthesis of some new Pyridine‐based Heterocyclic Compounds with Anticipated Antitumor Activity. (2022). ResearchGate. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2023). Semantic Scholar. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (2022). National Institutes of Health. [Link]
-
(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amine hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (n.d.). Angene. [Link]
-
Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (2010). National Institutes of Health. [Link]
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5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. (2005). PubMed. [Link]
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6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. (n.d.). Matrix Fine Chemicals. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. [Link]
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Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). MDPI. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
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6-Bromo-4-methylpyridin-3-amine. (n.d.). PubChem. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-4-ethylpyridin-3-amine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a foundational element in modern organic synthesis, particularly within the realm of pharmaceutical and materials science. Among the myriad of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This reaction has become indispensable in the synthesis of complex molecules, including natural products, biologically active compounds, and conjugated polymers, owing to its operational simplicity and broad functional group tolerance.[1][4][5]
This application note provides a comprehensive guide to the Sonogashira coupling of 6-Bromo-4-ethylpyridin-3-amine, a substituted aminopyridine scaffold of significant interest in medicinal chemistry. The presence of the pyridine nitrogen, the amino group, and the alkyl substituent presents unique challenges and opportunities for optimization. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both traditional and copper-free conditions, and discuss the rationale behind the selection of catalysts, ligands, bases, and solvents.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction traditionally operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[2][6]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II)-aryl complex.[1][2]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[1][2]
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[2]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[2][6] This species is then ready for transmetalation to the palladium center.
The amine base plays a dual role: it acts as a proton scavenger to neutralize the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[1][8]
The Rise of Copper-Free Sonogashira Coupling
While effective, the use of a copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[2][9] This has spurred the development of copper-free Sonogashira protocols.[1][3] In these systems, the transmetalation step is believed to occur directly between the palladium complex and the alkyne, often requiring a stronger base or different reaction conditions to facilitate the deprotonation of the alkyne.[1]
Experimental Design and Protocols
The successful execution of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electronic nature of the pyridine ring, influenced by the electron-donating amino and ethyl groups, can affect the rate of oxidative addition.
Core Reaction Components: A Rationale-Driven Selection
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is a robust and commonly used air-stable precatalyst. Pd(PPh₃)₄ is a Pd(0) source but is more air-sensitive. Pd(OAc)₂ requires a ligand to be added separately. For aminopyridines, catalyst systems with phosphine ligands are generally effective.[10][11] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | PPh₃ is a standard, cost-effective ligand. Buchwald-type ligands like XPhos or SPhos can be beneficial for more challenging couplings, potentially allowing for lower catalyst loadings and milder conditions. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for the traditional Sonogashira reaction, accelerating the rate-limiting transmetalation step.[1][5] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Amine bases are crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide.[1][8] Et₃N is a standard choice. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | The solvent must be able to dissolve all reactants.[12] THF and DMF are common choices. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne.[1] |
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.025 equiv) and CuI (0.05 equiv).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add anhydrous, degassed THF (5-10 mL per mmol of the bromo-pyridine) followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature may vary depending on the alkyne's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add anhydrous, degassed DMF (5-10 mL per mmol of the bromo-pyridine).
-
Heat the reaction mixture to 80-100 °C. Copper-free conditions often require higher temperatures.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the classical copper-cocatalyzed Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst; Insufficient temperature; Poor quality of reagents/solvents | Use a fresh batch of catalyst and ligands. Ensure solvents are anhydrous and properly degassed. Increase reaction temperature. Consider a more active ligand system (e.g., Buchwald ligands). |
| Formation of alkyne homocoupling product (Glaser coupling) | Presence of oxygen; High concentration of copper catalyst | Thoroughly degas all solvents and reagents. Reduce the amount of copper catalyst or switch to a copper-free protocol. |
| Decomposition of starting material | Reaction temperature is too high; Prolonged reaction time | Reduce the reaction temperature. Monitor the reaction closely and quench once the starting material is consumed. |
| Difficulty in purification | Formation of byproducts; Co-elution of product with impurities | Optimize reaction conditions to minimize byproduct formation. Explore different solvent systems for column chromatography. |
Conclusion
The Sonogashira coupling of this compound is a powerful transformation for the synthesis of novel alkynylated pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for further exploration and optimization, enabling the efficient construction of molecular complexity for applications in drug discovery and materials science.
References
- Current time inform
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2022).
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonogashira Coupling. Organic Synthesis. [Link]
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2015). Molecules, 20(8), 15296-15306.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4448-4464.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2018). Organometallics, 37(15), 2506-2514.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
- Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. (2005). Organic Letters, 7(21), 4609-4612.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2014). RSC Advances, 4(109), 64367-64399.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). The Journal of Organic Chemistry, 69(17), 5578-5587.
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
-
Copper-free Sonogashira coupling. The Chemical Record. [Link]
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2023). Organometallics, 42(15), 1838-1847.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. YouTube. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). International Journal of Molecular Sciences, 14(12), 23537-23553.
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Application Note & Protocol: Palladium-Catalyzed N-arylation of 6-Bromo-4-ethylpyridin-3-amine
Abstract
The synthesis of N-arylated aminopyridines is a foundational process in modern medicinal chemistry, as this structural motif is a key component in a multitude of biologically active compounds and pharmaceutical agents.[1] This application note provides a comprehensive, field-proven protocol for the N-arylation of 6-Bromo-4-ethylpyridin-3-amine using the Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the palladium-catalyzed cross-coupling, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide a detailed, step-by-step workflow designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the synthesis of complex arylamine derivatives.
Reaction Principle & Mechanistic Overview
The N-arylation of this compound is most effectively achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has largely superseded harsher, classical methods like the Ullmann condensation due to its exceptional functional group tolerance, milder reaction conditions, and broad substrate scope.[2][3]
The reaction couples an aryl halide (in this case, the C-Br bond of the pyridinyl substrate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle, a cornerstone of this reaction's success, is generally understood to proceed through three primary stages:[4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the this compound, forming a Pd(II) intermediate. The reactivity order for aryl halides in this step is typically I > Br > Cl.[6]
-
Amine Coordination & Deprotonation: The arylating amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final N-aryl product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, stabilize the palladium intermediates, promote the reductive elimination step, and prevent side reactions like beta-hydride elimination.[2][7]
Materials and Methods
Reagents & Consumables
| Reagent/Material | Purpose & Grade | Supplier Example | Notes |
| This compound | Starting Material (Substrate) | Sigma-Aldrich | Ensure purity >98%. |
| Arylating Amine (e.g., Aniline) | Coupling Partner | Acros Organics | Must be anhydrous. If liquid, distill before use. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) Precatalyst | Strem Chemicals | Store under inert gas. Sensitive to air and light. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Phosphine Ligand | Combi-Blocks | Bulky ligand essential for catalytic efficiency. |
| Sodium tert-butoxide (NaOtBu) | Base | Alfa Aesar | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous Solvent | Fisher Scientific | Use anhydrous grade (<50 ppm H₂O). Degas before use. |
| Argon / Nitrogen Gas | Inert Atmosphere | Airgas | High purity (99.998%). |
| Celite® 545 | Filtration Aid | MilliporeSigma | For removing fine palladium residues. |
| Ethyl Acetate & Hexanes | Solvents for Chromatography | VWR | HPLC Grade. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | J.T.Baker | For drying organic layers. |
| TLC Plates (Silica Gel 60 F₂₅₄) | Reaction Monitoring | EMD Millipore | For tracking reaction progress. |
Equipment
-
Schlenk Flask or oven-dried reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Condenser (if refluxing for extended periods)
-
Syringes and needles for liquid transfers under inert atmosphere
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol details a general procedure for the N-arylation of this compound with a representative primary amine (e.g., aniline). Stoichiometry may require optimization for different coupling partners.
Reaction Setup (Under Inert Atmosphere)
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq., e.g., 1.0 mmol, 201 mg).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.01 eq., 1 mol% Pd, 9.2 mg).
-
Add the phosphine ligand, Xantphos (0.02 eq., 2 mol%, 11.6 mg).
-
Add the base, Sodium tert-butoxide (NaOtBu) (1.4 eq., 1.4 mmol, 135 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[8]
Addition of Reagents & Reaction Execution
-
Add anhydrous, degassed toluene via syringe (to achieve a concentration of approx. 0.2 M, e.g., 5 mL for a 1 mmol scale).
-
Add the arylating amine (1.2 eq., 1.2 mmol) via syringe. If the amine is a solid, it can be added in the previous step with the other solids.
-
Place the sealed flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The color will typically change to a dark brown or black, which is characteristic of an active Pd(0) catalyst system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots periodically (e.g., every 2 hours) by carefully opening the flask under a positive pressure of inert gas. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[1]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., 5% to 50% ethyl acetate in hexanes) is typically effective for isolating the pure N-arylated product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-arylation protocol.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Troubleshooting & Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all steps are performed under a strictly inert atmosphere. Use freshly opened, high-quality catalyst and ligand. Ensure the solvent is anhydrous and properly degassed.
-
-
Hydrodehalogenation (Bromine replaced by Hydrogen):
-
Cause: This side reaction can occur, often promoted by moisture or an inefficient catalyst system.
-
Solution: Ensure anhydrous conditions. A different ligand, such as a sterically hindered biarylphosphine (e.g., BrettPhos), may suppress this pathway.[9]
-
-
Poor Yield with Electron-Deficient Amines:
-
Cause: Heteroaryl amines can sometimes be challenging substrates. The nitrogen in the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[6]
-
Solution: Using a more electron-rich and bulky ligand can often overcome this issue. Increasing the catalyst loading (e.g., to 2-3 mol% Pd) or reaction temperature may also be beneficial.
-
-
Base Sensitivity:
-
Cause: NaOtBu is a very strong base and may not be compatible with substrates bearing sensitive functional groups (e.g., enolizable ketones).[6]
-
Solution: A milder base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, though this may require longer reaction times or higher temperatures.[5]
-
Alternative Methodologies
While the Buchwald-Hartwig amination is the state-of-the-art method, other protocols exist:
-
Ullmann Condensation: This classical copper-catalyzed reaction is an alternative for C-N bond formation.[3] Modern protocols have improved upon the traditionally harsh conditions (e.g., >200 °C) by using ligands like 1,10-phenanthroline or diamines, which allow the reaction to proceed at lower temperatures.[10] However, it often requires higher catalyst loadings and may have a more limited substrate scope compared to palladium-catalyzed methods.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[11][12] This can be particularly useful for high-throughput synthesis and library generation.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination of this compound is a robust, versatile, and high-yielding method for the synthesis of N-arylated aminopyridine derivatives. The success of the protocol hinges on the careful selection of the catalyst system and the rigorous exclusion of air and moisture. The detailed procedure and troubleshooting guide provided herein serve as a validated starting point for researchers, enabling the efficient construction of critical C-N bonds for applications in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MacMillan, D. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Al-Masoudi, N. et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Taber, D. F. et al. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]
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Al-Masoudi, N. et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Buchwald, S. L. et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2020). Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles. Green Chemistry. [Link]
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Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]
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MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
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Sambiagio, C. et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
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Chen, S. et al. (2008). Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Buchwald, S. L. et al. (1998). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry. [Link]
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Amanote Research. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
-
Li, J-H. et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc. [Link]
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Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
MacMillan, D. et al. (2020). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]
-
Verkade, J. G. et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. [Link]
-
ResearchGate. Efficient New Synthesis of N‐Arylbenzo[b]furo[3,2‐d]pyrimidin‐4‐amines and Their Benzo[b]thieno[3,2‐d]pyrimidin‐4‐amine Analogues via a Microwave‐Assisted Dimroth Rearrangement. [Link]
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ResearchGate. ChemInform Abstract: Efficient New Synthesis of N-Arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and Their Benzo[b]thieno[3,2-d]pyrimidin-4-amine Analogues via a Microwave-Assisted Dimroth Rearrangement. [Link]
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Application Notes and Protocols: The Strategic Use of 6-Bromo-4-ethylpyridin-3-amine in Agrochemical Synthesis
Abstract: The pyridine scaffold is a cornerstone in modern agrochemical design, featuring prominently in a multitude of high-value insecticides, herbicides, and fungicides.[1][2] This guide focuses on the synthetic utility of 6-Bromo-4-ethylpyridin-3-amine , a versatile heterocyclic building block. While direct literature for this specific ethyl-substituted analogue is emerging, its reactivity profile can be confidently extrapolated from its close structural relatives, such as 6-Bromopyridin-3-amine and 3-Amino-6-bromo-4-methylpyridine.[3][4] The strategic placement of a reactive bromine atom at the 6-position and a nucleophilic amino group at the 3-position makes this molecule an ideal starting point for constructing complex agrochemical entities through a variety of synthetic transformations.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the key reactions, application-focused synthetic protocols, and the underlying chemical principles for leveraging this compound in the discovery of next-generation crop protection agents.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from two primary functional groups: the C6-Bromine and the C3-Amine. These sites allow for orthogonal chemical modifications, enabling a modular approach to library synthesis and lead optimization.
-
C6-Bromine Atom: The carbon-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in many catalytic cycles.[5] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are essential for building molecular complexity.
-
C3-Amino Group: The amino group is a versatile nucleophile and a key pharmacophoric element. It can be readily derivatized to form ureas, amides, sulfonamides, and other functional groups known to impart biological activity in agrochemicals.[3][8]
The following diagram illustrates the primary synthetic pathways accessible from this key intermediate.
Caption: Key synthetic pathways for this compound.
Application in Insecticide Synthesis: N-Pyridyl Ureas
Derivatives of 3-aminopyridine are foundational in the synthesis of N-pyridyl ureas, a class of compounds that often function as insect growth regulators by inhibiting chitin synthesis.[3] The following protocol details the synthesis of a model N-pyridyl urea insecticide from this compound.
2.1. Synthesis of N-(6-Bromo-4-ethylpyridin-3-yl)-N'-(4-chlorophenyl)urea
This protocol involves the reaction of the parent amine with a commercially available isocyanate. The choice of a substituted phenyl isocyanate is illustrative of how diverse libraries can be generated to probe structure-activity relationships (SAR).
Caption: Synthesis of an N-Pyridyl Urea Insecticide.
2.2. Experimental Protocol
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the amine in anhydrous THF (approx. 0.1 M concentration).
-
To this stirring solution, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid is often of high purity. If necessary, triturate with hexanes or recrystallize from an appropriate solvent system (e.g., EtOAc/Hexanes) to afford the pure product.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent prevents reaction with the isocyanate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from hydrolyzing the isocyanate. |
| Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Stoichiometry | Slight excess of isocyanate | Ensures complete consumption of the starting amine. |
Application in Herbicide Synthesis: Biaryl Scaffolds via Suzuki-Miyaura Coupling
The formation of biaryl structures is a key strategy in the development of herbicides, such as those that inhibit acetolactate synthase (ALS) or other critical plant enzymes.[9] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C(sp²)-C(sp²) bonds.[10]
3.1. Synthesis of 6-(4-methoxyphenyl)-4-ethylpyridin-3-amine
This protocol describes the palladium-catalyzed coupling of this compound with a boronic acid to generate a biaryl product. This scaffold can then be further functionalized.
3.2. Catalytic Cycle Visualization
The efficiency of the Suzuki-Miyaura reaction relies on a well-understood palladium catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
3.3. Experimental Protocol
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source for Suzuki couplings. |
| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents. |
| Temperature | 85-95 °C | Provides thermal energy to drive the catalytic cycle. |
Application in Fungicide Synthesis: C-N Bond Formation via Buchwald-Hartwig Amination
The construction of arylamines is central to many fungicide scaffolds. The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the bromopyridine core with various amines to create complex structures that can interfere with fungal cellular processes.[3]
4.1. Synthesis of N-benzyl-4-ethyl-6-aminopyridin-3-amine
This protocol exemplifies the coupling of the bromopyridine with benzylamine, a representative primary amine. This transformation replaces the bromine atom with a new nitrogen-containing substituent, opening pathways to novel fungicidal candidates.
4.2. Experimental Protocol
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (NaOtBu, 1.4 eq) to a dry Schlenk flask.[5]
-
Add anhydrous solvent (e.g., Toluene) and stir for several minutes to form the active catalyst.
-
Add this compound (1.0 eq) and the amine coupling partner (e.g., Benzylamine, 1.2 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[3]
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A robust and highly active catalyst system for C-N coupling. |
| Base | NaOtBu | Strong, non-nucleophilic base required for this transformation. |
| Ligand | XPhos | A bulky, electron-rich phosphine that stabilizes the Pd catalyst and promotes reductive elimination. |
| Atmosphere | Strictly Inert | The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of potential agrochemicals. Its utility in constructing diverse molecular scaffolds through well-established synthetic methodologies like urea formation and palladium-catalyzed cross-coupling makes it a key component in the discovery and development of novel insecticides, herbicides, and fungicides.[3][4][11] The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this compound in creating the next generation of crop protection agents.
References
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PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]
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-
ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available from: [Link]
-
PubMed. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Available from: [Link]
-
Wikipedia. Paraquat. Available from: [Link]
-
Semantic Scholar. Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Available from: [Link]
-
MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group of 6-Bromo-4-ethylpyridin-3-amine
Introduction: The Strategic Importance of 6-Bromo-4-ethylpyridin-3-amine in Medicinal Chemistry
Substituted pyridines are a cornerstone in the landscape of medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocycles are prevalent in a wide range of biologically active compounds, including vitamins, coenzymes, and a significant number of FDA-approved drugs.[2] Their prevalence stems from their ability to engage in various biological interactions and serve as versatile synthetic intermediates.[4][5]
This compound is a particularly valuable building block. The presence of a primary amino group at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic modification of the molecule's properties. The bromine atom at the 6-position offers an additional site for diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[6][7][8] or Buchwald-Hartwig amination.[9][10][11][12] This dual functionality makes this compound a highly sought-after intermediate for the construction of compound libraries aimed at identifying novel drug candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
This technical guide provides detailed protocols for the derivatization of the primary amino group of this compound through common and robust synthetic methodologies: acylation, sulfonylation, and reductive amination. The causality behind experimental choices and self-validating systems within each protocol are explained to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Core Derivatization Strategies and Methodologies
The primary amino group of this compound is a versatile nucleophile, readily undergoing reactions with various electrophiles. The choice of derivatization strategy is dictated by the desired final compound and its intended application. The following sections detail the rationale and experimental procedures for key transformations.
Diagram: Derivatization Workflow
Caption: General derivatization strategies for this compound.
Protocol 1: Acylation of the Amino Group
Objective: To synthesize N-(6-bromo-4-ethylpyridin-3-yl)acetamide, a common amide derivative. Acylation is a fundamental transformation that introduces an acyl group, often modulating the compound's solubility, hydrogen bonding capacity, and metabolic stability.
Rationale: The reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the generated acid, is a robust and high-yielding method for amide bond formation. Pyridine or triethylamine (TEA) are commonly used bases.
Experimental Protocol: Synthesis of N-(6-bromo-4-ethylpyridin-3-yl)acetamide
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using acetic anhydride, 1.2 equivalents can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(6-bromo-4-ethylpyridin-3-yl)acetamide.[13]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14][15]
| Parameter | Value |
| Reactant | This compound |
| Reagent | Acetyl Chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | N-(6-bromo-4-ethylpyridin-3-yl)acetamide |
Protocol 2: Sulfonylation of the Amino Group
Objective: To synthesize N-(6-bromo-4-ethylpyridin-3-yl)benzenesulfonamide. Sulfonamides are important pharmacophores in medicinal chemistry, known for their diverse biological activities.
Rationale: The reaction of the primary amine with a sulfonyl chloride in the presence of a base provides a reliable route to sulfonamides. Pyridine often serves as both the base and a suitable solvent for this transformation.
Experimental Protocol: Synthesis of N-(6-bromo-4-ethylpyridin-3-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(6-bromo-4-ethylpyridin-3-yl)benzenesulfonamide.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
| Parameter | Value |
| Reactant | This compound |
| Reagent | Benzenesulfonyl chloride |
| Base | Pyridine |
| Solvent | Pyridine/Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Expected Product | N-(6-bromo-4-ethylpyridin-3-yl)benzenesulfonamide |
Protocol 3: Reductive Amination of the Amino Group
Objective: To synthesize N-benzyl-6-bromo-4-ethylpyridin-3-amine. Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl or arylalkyl substituents.
Rationale: This two-step, one-pot reaction involves the initial formation of an imine between the primary amine and an aldehyde (in this case, benzaldehyde), followed by in-situ reduction with a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is selective for imines in the presence of the aldehyde.
Experimental Protocol: Synthesis of N-benzyl-6-bromo-4-ethylpyridin-3-amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-6-bromo-4-ethylpyridin-3-amine.
Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
| Parameter | Value |
| Reactant | This compound |
| Reagent | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Expected Product | N-benzyl-6-bromo-4-ethylpyridin-3-amine |
Analytical Characterization
The successful derivatization of this compound should be confirmed through a suite of analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress. The derivatized product will typically have a different retention factor (Rf) compared to the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14] For example, in the acylated product, one would expect to see the appearance of a new methyl singlet and a downfield shift of the amide N-H proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired functional group.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of new functional groups, such as the carbonyl stretch of an amide or the S=O stretches of a sulfonamide.[16]
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the amino group of this compound. These fundamental transformations open the door to a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The resulting amide, sulfonamide, and N-alkylated derivatives can serve as key intermediates for further diversification, particularly through cross-coupling reactions at the bromine-substituted position. This strategic approach allows for the rapid generation of compound libraries, accelerating the drug discovery and development process.
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available from: [Link]
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Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available from: [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. Available from: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available from: [Link]
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Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. Available from: [Link]
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]
-
3-Aminopyridine: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]
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Acetamide, N-bromo - Organic Syntheses Procedure. Available from: [Link]
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Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Available from: [Link]
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3-Aminopyridine - Wikipedia. Available from: [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. Available from: [Link]
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Suzuki reaction - Wikipedia. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. Available from: [Link]
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Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition | SciSpace. Available from: [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available from: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves - Organic Chemistry Portal. Available from: [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC - PubMed Central. Available from: [Link]
-
6-bromo-N-ethyl-N-(4-methylphenyl)pyridin-2-amine - PubChem. Available from: [Link]
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Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available from: [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available from: [Link]
-
N-(6-Bromo-meth-yl-2-pyrid-yl)acetamide - PubMed. Available from: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. Available from: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
Selectivity of labeled bromoethylamine for protein alkylation - ResearchGate. Available from: [Link]
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CAS N/A | 6-((4-Bromophenyl)sulfonyl)pyridin-3-amine - Alchem - Alchem.Pharmtech. Available from: [Link]
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- 14. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Cross-Coupling
An Application Guide to the Microwave-Assisted Suzuki Coupling of 6-Bromo-4-ethylpyridin-3-amine
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds critical to the construction of complex molecules.[1] Its application is particularly profound in drug discovery, where the biaryl and heteroaryl motifs it generates are prevalent in a vast number of pharmaceutical agents.[2] The substrate at the heart of this guide, this compound, represents a valuable building block. The substituted aminopyridine scaffold is a key pharmacophore, and the ability to rapidly diversify at the 6-position allows for the efficient exploration of structure-activity relationships (SAR).
Conventional heating methods for Suzuki couplings can be slow, often requiring hours or even days to reach completion.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that leverages the power of microwave irradiation to dramatically accelerate these reactions.[3][4][5] By utilizing the principles of dielectric heating, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3] This results in significantly reduced reaction times (often from hours to minutes), improved yields, higher product purity, and enhanced reproducibility, making it an indispensable tool for high-throughput synthesis and library generation.[2][4][6]
This document serves as a detailed guide for researchers, providing both a foundational understanding and a practical, robust protocol for the microwave-assisted Suzuki coupling of this compound with a variety of boronic acids.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an aryl bromide) and an organoboron compound (a boronic acid or ester). The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of these steps through rapid, localized heating.[3][9]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Key Experimental Considerations
The success of this coupling reaction hinges on the judicious selection of several key parameters. The presence of the free amine and the electron-deficient nature of the pyridine ring on the substrate makes these choices particularly important.
-
Substrate Reactivity: The this compound substrate contains a primary amine (-NH2). While it is often stated that groups with labile protons can interfere with the catalyst, many Suzuki couplings proceed efficiently without protection.[10] The amine can potentially coordinate to the palladium center; however, under the right conditions, this does not inhibit the catalytic cycle. It is crucial to use a base that is strong enough to activate the boronic acid but not so strong as to deprotonate the amine in a way that leads to side reactions.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl bromides like our substrate, electron-rich and bulky phosphine ligands often give the best results by promoting the oxidative addition step and stabilizing the catalytic species.
-
Base and Solvent System: The base is essential for the transmetalation step.[7] An aqueous mixture is often used, as water can aid in dissolving the base and the boronate salt. Solvents with high dielectric constants, such as DMF, Dioxane, and Ethanol, are excellent choices for microwave chemistry as they absorb microwave energy efficiently.[11][12]
Reagent Selection Guide
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis): Often used directly as it is a pre-formed Pd(0) source. Ideal for getting started.[2][13] Pd(dppf)Cl₂: A robust pre-catalyst that is air-stable and effective for challenging couplings. Pd(OAc)₂: Requires a ligand (e.g., PPh₃, XPhos) to form the active Pd(0) species in situ. Offers flexibility in ligand choice. |
| Ligand | PPh₃, XPhos, SPhos | PPh₃ (Triphenylphosphine): A standard, cost-effective ligand often used with Pd(OAc)₂. XPhos/SPhos (Buchwald Ligands): Bulky, electron-rich phosphines that are excellent for coupling electron-deficient heterocycles. They can accelerate reductive elimination and prevent catalyst decomposition. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ / Na₂CO₃: Standard, effective, and inexpensive bases for a wide range of Suzuki couplings.[2][10] A 2M aqueous solution is typically used. Cs₂CO₃ / K₃PO₄: Stronger bases that can be effective when weaker bases fail, particularly with sterically hindered or electron-poor boronic acids. |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, EtOH/H₂O | Dioxane/H₂O (e.g., 4:1): A very common and effective solvent system for Suzuki reactions.[2][13] Dioxane is a good microwave absorber. DMF/H₂O: DMF is highly polar and heats extremely efficiently in a microwave field, often leading to very short reaction times.[14] EtOH/H₂O: A "greener" solvent option that is also effective for many couplings.[11] |
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic arylboronic acid. Reagent quantities can be scaled as needed.
Materials and Equipment
-
Substrate: this compound (FW: 201.06 g/mol )
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: 2M Aqueous Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and Degassed Water
-
Equipment:
-
Dedicated microwave synthesis reactor
-
10 mL microwave reaction vial with a Teflon-lined cap
-
Magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Setup Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (100.5 mg, 0.5 mmol, 1.0 equiv).
-
Add Reagents: Add the desired arylboronic acid (0.6 mmol, 1.2 equiv) followed by the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).
-
Add Solvents: Add 1,4-dioxane (4 mL) followed by the 2M aqueous K₂CO₃ solution (1 mL, 2.0 mmol, 4.0 equiv).
-
Seal Vial: Securely seal the vial with a Teflon-lined cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes .[2] The ramp time should be set to 2 minutes.
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up: Carefully uncap the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the desired coupled product.
Table of Reagent Quantities (for 0.5 mmol scale)
| Reagent | FW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 201.06 | 100.5 | 0.50 | 1.0 |
| Phenylboronic Acid (Example) | 121.93 | 73.2 | 0.60 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29.0 | 0.025 | 0.05 (5 mol%) |
| K₂CO₃ (in 1 mL H₂O) | 138.21 | 276.4 | 2.00 | 4.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (for base) | - | 1 mL | - | - |
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficient temperature/time.3. Base is too weak or degraded.4. Boronic acid decomposition (protodeborylation). | 1. Use a fresh bottle of catalyst or a different pre-catalyst like Pd(dppf)Cl₂.2. Increase temperature in 10 °C increments (up to 150 °C) or increase hold time to 20-30 min.[2]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Use a higher excess of boronic acid (1.5-2.0 equiv). |
| Product Decomposition | 1. Temperature is too high.2. Reaction time is too long. | 1. Lower the reaction temperature in 10-20 °C increments.2. Reduce the reaction time. Monitor by LC-MS at 5-minute intervals to find the optimal time. |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | 1. Presence of oxygen in the reaction vial.2. Catalyst decomposition. | 1. Briefly sparge the solvent mixture with Nitrogen or Argon before sealing the vial.2. Use a more robust ligand system (e.g., Pd(OAc)₂ with XPhos). |
| Protodeborylation (Halide replaced by -H) | 1. Presence of excess water or acid traces.2. Catalyst promotes hydrodehalogenation. | 1. Ensure solvents are of high quality. Use a slightly stronger base.2. Screen different catalyst/ligand combinations. |
Conclusion
This application note provides a robust and highly efficient protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound. By leveraging the advantages of microwave heating, this method allows for the rapid synthesis of diverse 6-aryl-4-ethylpyridin-3-amines in minutes, rather than hours. The guidelines on reagent selection and troubleshooting offer a clear path for optimizing this transformation for a wide array of boronic acid coupling partners, making this a powerful tool for accelerating research and development in medicinal chemistry and materials science.
References
-
Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. 9
-
Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. 3
-
Microwave assisted green organic synthesis. 6
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. 4
-
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. 5
-
Organic Chemistry Portal. Suzuki Coupling. 7
-
Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. 2
-
Guidechem. This compound 929617-29-8 wiki. 15
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 13
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. 16
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. 10
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. 14
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. 17
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. 18
-
NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. 19
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. 20
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. 1
-
NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. 11
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 8
-
ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. 21
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. 12
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
-
ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. 22
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. 23
-
BLD Pharm. 929617-29-8|this compound. 24
-
Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. 25
-
Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. 26
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
-
PubChem. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. 27
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 28
-
Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
-
ChemBK. 6-bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine. 29
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-ethylpyridin-3-amine
This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the synthesis of 6-Bromo-4-ethylpyridin-3-amine. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are three main synthetic routes to consider, each with its own set of advantages and challenges:
-
Direct Electrophilic Bromination of 4-ethylpyridin-3-amine: This is the most direct approach but is often hampered by issues of regioselectivity.[1][2]
-
Reduction of a 6-Bromo-4-ethyl-3-nitropyridine Intermediate: This two-step route generally provides better regioselectivity and can lead to a purer final product.[2][3]
-
Hofmann Rearrangement of 6-Bromo-4-ethylnicotinamide: This method offers an alternative pathway that can produce good yields of the desired amine.[2][4]
Q2: Why is regioselectivity a major challenge in the direct bromination of 4-ethylpyridin-3-amine?
A2: The 3-amino group is a strong activating group that directs electrophilic substitution to the ortho (2- and 4-) and para (6-) positions.[1] The 4-ethyl group, being an electron-donating group, further activates the pyridine ring. This combined directing effect can lead to a mixture of brominated isomers, including the undesired 2-bromo and potentially di-brominated products, which can be difficult to separate from the target 6-bromo isomer.[1][2]
Q3: How can I improve the regioselectivity of the direct bromination to favor the 6-bromo isomer?
A3: Several strategies can be employed to enhance the formation of the 6-bromo product:
-
Use of a Bulky Brominating Agent: While N-Bromosuccinimide (NBS) is commonly used, exploring other brominating agents could offer different selectivity profiles.
-
Low-Temperature Reaction Conditions: Performing the bromination at low temperatures (e.g., 0 to -10 °C) can help to control the reaction kinetics and improve selectivity.[2]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Acetonitrile is a common choice.[1]
-
Protecting Group Strategy: Acetylating the amino group can moderate its directing effect, favoring bromination at the 6-position. The protecting group can then be removed in a subsequent step.[2]
Q4: What are the common impurities I should look out for, and how can I purify the final product?
A4: Common impurities include unreacted starting materials, isomeric byproducts (e.g., 2-bromo-4-ethylpyridin-3-amine), and di-brominated species.[2] The primary methods for purification are:
-
Flash Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient is effective for separating isomers.[1][2] Adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent can prevent tailing of the basic amine product on the acidic silica gel.[5]
-
Recrystallization: This can be an effective method for purifying solid products, especially for removing minor impurities. A mixture of ethanol and water is often a good solvent system to try.[2]
-
Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral or acidic impurities.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of multiple side products due to poor regioselectivity. - Product loss during work-up or purification. | - Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, solvent, brominating agent) to improve regioselectivity.[2] - Employ a protecting group strategy for the amino group.[2] - Consider an alternative synthetic route, such as the reduction of a nitropyridine precursor.[2][3] - Use acid-base extraction to minimize product loss during workup.[5] |
| Formation of Di-brominated Byproducts | - Excess of brominating agent. - High reaction temperature. | - Use a stoichiometric amount (1.0-1.2 equivalents) of the brominating agent (e.g., NBS).[1] - Add the brominating agent portion-wise or as a solution dropwise to avoid localized high concentrations.[2] - Maintain a low reaction temperature.[2] |
| Difficulty in Separating Isomers | - Similar polarities of the desired product and isomeric byproducts. | - Use a high-resolution flash chromatography system. - Optimize the solvent system for column chromatography; a shallow gradient of ethyl acetate in hexanes is often effective. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Product Tailing on Silica Gel Column | - Strong interaction between the basic amine product and the acidic silanol groups on the silica gel surface. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or pyridine, to the eluent.[5] |
Synthetic Workflow Diagrams
Caption: Overview of synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Experimental Protocols
Protocol 1: Direct Bromination of 4-ethylpyridin-3-amine
This protocol is adapted from the general procedure for the bromination of 3-aminopyridine and should be optimized for the specific substrate.[1][2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous acetonitrile and add it dropwise to the cooled solution of 4-ethylpyridin-3-amine over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (consider adding 0.5% triethylamine to the eluent) to separate the isomeric impurities.[1][2][5]
Protocol 2: Two-Step Synthesis via Reduction of 6-Bromo-4-ethyl-3-nitropyridine
This route generally provides a cleaner product with a higher yield of the desired isomer.[2][3]
Step 1: Bromination of 4-ethyl-3-nitropyridine
The electron-withdrawing nitro group directs bromination to the 6-position.
-
Reaction Setup: To a solution of 4-ethyl-3-nitropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add the brominating agent (e.g., NBS or Br2) portion-wise at a controlled temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 6-Bromo-4-ethyl-3-nitropyridine may be purified by recrystallization or column chromatography.
Step 2: Reduction of 6-Bromo-4-ethyl-3-nitropyridine
-
Reaction Setup: Dissolve 6-Bromo-4-ethyl-3-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid, or ethyl acetate).
-
Reduction: Add a reducing agent. Common choices include:
-
Iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).
-
Tin(II) chloride in concentrated HCl.
-
-
Reaction: Stir the reaction at room temperature or with heating until the reduction is complete (monitor by TLC or HPLC).
-
Work-up: Filter off any solid catalyst or reagents. If an acid was used, neutralize the solution. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography or recrystallization.
References
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- BenchChem. (2025).
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
PMC. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
PubChem. 6-Bromo-4-methylpyridin-3-amine. [Link]
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Wikipedia. Hofmann rearrangement. [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025). Bulgarian Chemical Communications. [Link]
-
PMC. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. [Link]
-
PubChem. 6-Bromo-4-methyl-3-pyridazinamine. [Link]
-
TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PMC. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. [Link]
-
Green Chemistry (RSC Publishing). (2024). A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. [Link]
-
NIH. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
ResearchGate. (2006). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. [Link]
-
PMC. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]
-
PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. [Link]
-
RSC Publishing. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. [Link]
-
Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. [Link]
-
Organic Syntheses Procedure. 2-Bromoallylamine. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. [Link]
Sources
Technical Support Center: Purification of Crude 6-Bromo-4-ethylpyridin-3-amine
This guide provides in-depth technical support for the purification of crude 6-Bromo-4-ethylpyridin-3-amine by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to navigate the specific challenges associated with this class of compound.
Introduction: The Challenge of Purifying Pyridine Amines
This compound is a substituted pyridine, a class of heterocyclic aromatic amines.[1] The purification of such molecules via silica gel column chromatography presents a unique set of challenges. The primary difficulty arises from the basic nature of the pyridine nitrogen and the exocyclic amino group. These basic centers can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is the most common stationary phase.[2][3] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[4]
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, spreading across many fractions. This leads to poor resolution from impurities and requires large volumes of solvent.[5]
-
On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[4]
This guide provides systematic strategies to mitigate these issues and achieve successful purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
A1: This is the most common issue and is a classic sign of strong interaction between your basic amine and the acidic silica gel.[2][6] The amine is being protonated by the silica, causing it to "stick" to the stationary phase.
Root Cause: Acid-base interaction between the basic analyte and acidic silica gel stationary phase.
Solution: Neutralize the Stationary Phase with a Mobile Phase Additive.
The most effective solution is to add a small amount of a competitive base to your eluent (mobile phase). This base will interact with the acidic sites on the silica, effectively "masking" them from your target compound.
-
Recommended Additive: Triethylamine (Et₃N) is the most common choice. Start by adding 0.1-1% (v/v) of Et₃N to your pre-determined solvent system (e.g., Hexane/Ethyl Acetate).[6][7]
-
Alternative: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can also be used, particularly for highly polar amines that require methanol in the eluent.[4]
Self-Validation: Run two TLC plates side-by-side. Spot your crude mixture on both. Elute one in your chosen solvent system (e.g., 7:3 Hexane:EtOAc) and the other in the same system with 1% Et₃N added. The spot on the plate with Et₃N should be significantly more compact and less streaked. This validates the approach before committing to a full column.
Q2: I can't get good separation. The spots on my TLC are either stuck at the baseline (Rf = 0) or shoot to the solvent front (Rf = 1).
A2: This indicates your mobile phase is either too weak (non-polar) or too strong (polar) for your compound. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on the TLC plate.[8]
Systematic Approach to Solvent Selection:
-
Start Standard: Begin with a 1:1 mixture of a non-polar solvent (Hexane or Pentane) and a moderately polar solvent (Ethyl Acetate).[9]
-
Adjust Polarity:
-
If Rf is too low (stuck on baseline): Increase the proportion of the polar solvent (Ethyl Acetate). Try 3:7 Hexane:EtOAc, then 1:9, then 100% EtOAc.
-
If Rf is too high (at solvent front): Increase the proportion of the non-polar solvent (Hexane).
-
-
Switch Solvents: If you cannot achieve good separation with the Hexane/EtOAc system, you may need to change solvents to alter the selectivity.
| Solvent System Examples (Starting Points) | Polarity | Notes |
| 9:1 Hexane / Ethyl Acetate + 1% Et₃N | Low | Good for separating non-polar impurities. |
| 1:1 Hexane / Ethyl Acetate + 1% Et₃N | Medium | A common starting point for many compounds. |
| 95:5 Dichloromethane / Methanol + 1% Et₃N | High | Effective for more polar amines.[6] |
| Chloroform / Methanol + 1% Et₃N | Variable | Can offer different selectivity compared to other systems.[11] |
Q3: The separation looked great on my TLC plate, but it's terrible on the column. All my fractions are mixed.
A3: This frustrating issue can arise from several factors related to the transition from the small scale of TLC to the large scale of a column.
Potential Causes & Solutions:
-
Column Overload: You have loaded too much crude material onto the column. This saturates the stationary phase and prevents proper separation.
-
Solution: Use an appropriate ratio of silica gel to crude product. For easy separations, a 30:1 ratio (by weight) is sufficient. For difficult separations, you may need 100:1 or more.[8]
-
-
Poor Column Packing: The silica bed is not uniform, containing cracks, bubbles, or channels. This allows the solvent and sample to flow through unevenly, ruining the separation.
-
Loading Technique: Dissolving the sample in too much solvent or a solvent that is too strong can cause the initial sample band to be too wide.
Q4: How do I see the spots on the TLC plate?
A4: this compound, being an aromatic compound, should be visible under UV light at 254 nm.[9][13] It will appear as a dark spot against the fluorescent green background of the TLC plate. However, it's always good practice to use a secondary visualization method.
-
Primary Method (Non-Destructive): UV Lamp (254 nm).
-
Secondary Methods (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for amines as they are readily oxidized. It produces yellow-to-brown spots on a purple/pink background.[14][15]
-
p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups, including amines, often producing colored spots upon heating.[13]
-
Iodine Chamber: Iodine vapor has an affinity for aromatic compounds and will temporarily stain them a brown color.[13][14]
-
Frequently Asked Questions (FAQs)
Q: Should I use silica gel or alumina? A: Silica gel is the default choice for most separations. However, because it is acidic, it can cause issues with basic compounds like amines.[2] Alumina is slightly basic and can be a better choice for purifying amines, as it minimizes the acid-base interactions that cause tailing.[2] If you consistently have trouble with tailing on silica even with Et₃N, consider trying neutral or basic alumina (Activity II or III).[2]
Q: What is "dry loading" and when is it necessary? A: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[12] This method is highly recommended when your compound has poor solubility in the starting eluent or needs to be dissolved in a strong polar solvent for loading.[8][12] It ensures a very narrow starting band, which significantly improves separation.
Q: How much crude material can I purify at once? A: This depends on the difficulty of the separation and the size of your column. A key parameter is the silica-to-sample ratio. A common guideline is to use 30-100 grams of silica for every 1 gram of crude material.[8] For a routine purification, a 50:1 ratio is a safe starting point.
Q: What are the likely impurities in my crude this compound? A: The impurity profile depends heavily on the synthetic route. If synthesized via direct bromination of 4-ethylpyridin-3-amine, common impurities include unreacted starting material and regioisomers (e.g., 2-bromo or dibromo products).[16] These impurities will have different polarities and should be separable by column chromatography.
Experimental Protocols & Visualizations
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for developing a suitable solvent system before running the column.
-
Preparation: On a silica gel TLC plate (with F254 indicator), draw a light pencil line ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the pencil line.
-
Elution: Place a small amount of your chosen eluent (e.g., 8:2 Hexane:EtOAc + 1% Et₃N) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Close the chamber.
-
Development: Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil. Use a secondary stain (e.g., KMnO₄) if needed.
-
Optimization: Adjust the solvent polarity until your target compound has an Rf of ~0.3 and is well-separated from major impurities.
Overall Purification Workflow
Caption: General workflow for the purification of this compound.
Protocol 2: Column Packing (Slurry Method)
-
Setup: Securely clamp a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.[8]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50x the weight of your crude product). Add your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% Et₃N) to form a free-flowing slurry. Stir gently to remove air bubbles.[2]
-
Pack: Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.
-
Settle: Open the stopcock to drain some solvent, and gently tap the side of the column with a piece of rubber tubing to ensure the silica packs into a uniform, dense bed without any cracks or air pockets.[2]
-
Finalize: Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[8] Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
Protocol 3: Sample Loading (Dry Loading Method)
-
Adsorption: Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone). Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[8]
-
Evaporation: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Loading: Carefully add this powder to the top of the packed column.
-
Elution: Gently add your eluent, allowing it to percolate through the loaded sample and into the main silica bed before starting to collect fractions.
Troubleshooting Decision Tree
Sources
- 1. 929617-29-8|this compound|BLD Pharm [bldpharm.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. agcchem.com [agcchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. silicycle.com [silicycle.com]
- 15. TLC stains [reachdevices.com]
- 16. benchchem.com [benchchem.com]
minimizing byproduct formation in the bromination of 4-ethylpyridin-3-amine
Technical Support Center: Bromination of 4-Ethylpyridin-3-amine
Welcome to the technical support center for the selective bromination of 4-ethylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize byproduct formation and maximize the yield of your desired product, 2-bromo-4-ethylpyridin-3-amine.
Introduction: The Challenge of Selectivity
The bromination of 4-ethylpyridin-3-amine is a classic example of electrophilic aromatic substitution on a highly activated, multifunctional pyridine ring. The molecule's electronics are governed by a delicate interplay of three distinct influences:
-
The 3-Amino Group (-NH₂): A powerful electron-donating group that strongly activates the ring and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[1]
-
The 4-Ethyl Group (-CH₂CH₃): A weak electron-donating group that provides minor activation.
-
The Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the C2, C4, and C6 positions, making electrophilic substitution inherently difficult on an unsubstituted pyridine.[2]
In this specific substrate, the activating effect of the amino group overcomes the deactivating nature of the ring nitrogen, making the reaction feasible. However, this high reactivity is a double-edged sword, often leading to a mixture of products. This guide will help you navigate these challenges.
Visualizing the Reaction Landscape
The primary goal is the synthesis of 2-bromo-4-ethylpyridin-3-amine. However, several side reactions can occur, leading to common byproducts.
Caption: Primary reaction pathways in the bromination of 4-ethylpyridin-3-amine.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a mixture of two major monobrominated isomers. How can I improve regioselectivity for the 2-bromo product?
This is the most common issue. The amino group at C3 directs bromination to both the C2 (ortho) and C6 (para) positions. While both are electronically favored, you can influence the ratio by controlling steric and kinetic factors.
Causality:
-
Electronic Factors: Both C2 and C6 are strongly activated by the amino group.
-
Steric Factors: The C2 position is adjacent to the C3-amino group, while the C6 position is adjacent to the ring nitrogen. The steric environment is different, and this can be exploited.
-
Solvent Effects: The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered position. High temperatures can lead to thermodynamic product mixtures and increased byproduct formation.[3]
-
Choose a Bulky Brominating Agent (with caution): While seemingly counterintuitive, a bulkier brominating agent might show a preference for the more accessible C6 position. However, for favoring the C2 position, a less hindered reagent is ideal. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for its milder nature and better selectivity.[4]
-
Solvent Selection: A non-polar solvent like dichloromethane (DCM) or chloroform can sometimes provide better selectivity compared to polar solvents like acetic acid or acetonitrile. The polarity can affect the reactivity of the brominating agent.
| Parameter | Recommendation for 2-Bromo Selectivity | Rationale |
| Temperature | 0 °C to -20 °C | Slows down the reaction, allowing kinetic factors to dominate and favoring the formation of the most stable transition state. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. Reduces the risk of over-bromination and degradation.[5] |
| Solvent | Dichloromethane (DCM) | A relatively non-polar aprotic solvent that provides good solubility without strongly solvating ions, which can improve selectivity. |
| Addition Rate | Slow, dropwise addition of reagent | Maintains a low concentration of the brominating agent, preventing localized areas of high concentration that lead to over-bromination. |
Q2: I'm observing a significant amount of a dibrominated product. What's causing this and how do I stop it?
The formation of 2,6-dibromo-4-ethylpyridin-3-amine is a classic case of over-bromination.
Causality: The monobrominated product is still an activated aromatic ring and can undergo a second bromination, especially if excess brominating agent is present or if the reaction is run for too long.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Use a precise amount of the brominating agent, typically between 1.0 and 1.05 equivalents relative to your starting material. Using less than one equivalent (e.g., 0.95 eq) can also be effective to ensure all the brominating agent is consumed before significant dibromination occurs, though this will result in incomplete conversion of the starting material.[6]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of the desired product and byproducts. Quench the reaction as soon as the starting material is consumed or when the ratio of desired product to byproduct is optimal.
-
Reverse Addition: Consider adding the substrate solution to the brominating agent solution. This ensures the brominating agent is never in excess relative to the total amine species in the flask.
Caption: Troubleshooting workflow for over-bromination.
Q3: My NMR shows bromination on the ethyl group. Why is this happening?
You are observing benzylic bromination, which occurs via a free-radical mechanism.
Causality: This side reaction is favored when using N-Bromosuccinimide (NBS) under conditions that promote radical formation.[7] These include:
-
Presence of a radical initiator (e.g., AIBN, benzoyl peroxide).
-
Exposure to UV light.
-
High reaction temperatures in non-polar solvents like carbon tetrachloride (CCl₄).
Troubleshooting Steps:
-
Exclude Radical Initiators: Ensure no radical initiators are present in your reaction.
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil to exclude UV light.
-
Avoid Radical-Promoting Solvents: Do not use solvents like CCl₄, which are known to facilitate radical reactions. Stick to solvents like DCM or acetonitrile.
-
Use an Electrophilic Bromine Source: If radical bromination persists, consider switching to a brominating agent that does not readily generate radicals, such as a pre-formed complex of bromine like Pyridinium Tribromide.
Validated Experimental Protocol: Selective Monobromination using NBS
This protocol is optimized for the selective synthesis of 2-bromo-4-ethylpyridin-3-amine with minimal byproduct formation.
Materials:
-
4-Ethylpyridin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-ethylpyridin-3-amine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Slowly add the NBS solution to the cooled solution of the starting material dropwise over 30-60 minutes. Use a syringe pump for best control.
-
CRITICAL: Maintain the internal reaction temperature below 5 °C during the entire addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Quenching:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove succinimide byproduct and any HBr), and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 2-bromo-4-ethylpyridin-3-amine.
-
References
- Bromination of Pyrrole and Pyridine. (2024). YouTube.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry.
- Regioselective Bromination of Fused Pyridine N-Oxides. (2014). TCI Chemicals.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Thapa, R., et al. (2014).
- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.Canadian Journal of Chemistry.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. (n.d.). Benchchem.
- WO2019145177A1 - Bromination of pyridine derivatives. (2019). Google Patents.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
- Br2 and Electrophilic Br+ reagents. (n.d.). Wordpress.
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. daneshyari.com [daneshyari.com]
overcoming catalyst deactivation in Suzuki coupling of 6-Bromo-4-ethylpyridin-3-amine
Technical Support Center: Suzuki Coupling of 6-Bromo-4-ethylpyridin-3-amine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with challenging heterocyclic substrates, specifically focusing on the coupling of this compound. This substrate's unique electronic and steric profile—possessing two potentially coordinating nitrogen atoms (the pyridine ring and the exocyclic amine)—presents a significant risk of catalyst deactivation.
This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to help you diagnose, overcome, and prevent common issues related to catalyst performance in this reaction.
FAQ 1: My reaction is sluggish, stalls, or turns black. How do I confirm catalyst deactivation is the culprit?
Answer: Observing a sluggish or stalled reaction is a common frustration, especially with coordinating substrates like aminopyridines. The appearance of a black precipitate is a strong indicator of catalyst deactivation via the formation of palladium black.[1][2] Here’s how to diagnose the issue systematically:
Primary Symptoms of Catalyst Deactivation:
-
Color Change: A healthy, active Suzuki coupling mixture typically maintains a homogeneous, colored (often reddish-brown or dark yellow) appearance. A rapid change to a black, heterogeneous mixture indicates the precipitation of inactive Pd(0) agglomerates, commonly known as palladium black.[1]
-
Stalled Conversion: Monitoring the reaction by TLC, GC, or LC-MS shows initial product formation that plateaus over time, with significant starting material remaining, even with extended reaction times or increased temperature.
-
Formation of Side Products: An increase in byproducts from protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling of the boronic acid suggests that the desired cross-coupling catalytic cycle is being outcompeted by off-cycle pathways.[3][4]
Diagnostic Experiment: Catalyst Filtration Test If you suspect deactivation, a hot filtration test can provide definitive evidence.
-
Under an inert atmosphere, carefully filter a small, hot aliquot of the reaction mixture through a syringe filter (PTFE) into a pre-heated vial containing the boronic acid partner.
-
Continue to heat and monitor the filtrate for any further product formation.
-
Interpretation: If no further reaction occurs in the filtrate, it confirms that the catalytically active species was heterogeneous (i.e., the precipitated palladium black) and is no longer effective, or that the soluble catalyst has been completely deactivated.
FAQ 2: What are the most likely chemical reasons my catalyst is deactivating with this specific aminopyridine substrate?
Answer: The structure of this compound presents a "perfect storm" for catalyst deactivation. The primary causes are rooted in the substrate's ability to coordinate strongly with the palladium center, disrupting the catalytic cycle.[5][6]
Key Deactivation Pathways:
-
Substrate/Product Poisoning: The lone pairs on both the pyridine nitrogen and the exocyclic amine can act as strong ligands. They can coordinate to the Pd(0) or Pd(II) center, forming stable, off-cycle complexes that are catalytically inactive.[5][7] This is a well-documented challenge in the C-H functionalization and cross-coupling of nitrogen-containing heterocycles.[5]
-
Formation of Palladium Black: When the phosphine ligands supporting the Pd(0) center are either sterically insufficient or dissociate, the "naked" Pd(0) atoms can rapidly agglomerate and precipitate out of solution as inactive palladium black.[8][9] This is often accelerated by high temperatures or the presence of oxygen.[1]
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace oxygen in the reaction.[1] Oxidized phosphines (phosphine oxides) do not effectively stabilize the Pd(0) center, leading to catalyst precipitation.
-
Incorrect Ligation State: For challenging substrates, maintaining a specific palladium-ligand ratio (ligation state) is critical. For bulky ligands, a mono-ligated Pd(0) species (L₁Pd(0)) is often the most active for oxidative addition.[10] If conditions favor the formation of bis-ligated (L₂Pd(0)) or inactive aggregated species, the reaction will stall.
Below is a diagram illustrating the main catalytic cycle and the primary deactivation pathways that divert the catalyst from productive turnover.
Caption: The Suzuki catalytic cycle and key deactivation pathways.
FAQ 3: How should I select my catalyst, ligand, base, and solvent to prevent deactivation from the start?
Answer: Proactive optimization is the most effective strategy. The goal is to choose a combination of reagents that favors the catalytic cycle kinetically over the deactivation pathways. For a substrate like this compound, this means using components that promote rapid oxidative addition and reductive elimination while discouraging off-cycle coordination.[10][11]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3/G4). | Pd(0) sources directly enter the catalytic cycle.[12] Modern precatalysts are designed for air stability and controllably generate the active L₁Pd(0) species in solution, reducing side reactions.[13] |
| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos). | These ligands promote the formation of the highly active, coordinatively unsaturated L₁Pd(0) species, which is crucial for fast oxidative addition.[10] Their steric bulk prevents the formation of inactive bis-ligated complexes and discourages substrate coordination.[14][15] |
| Base | A moderately strong, non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃. | The base is critical for activating the boronic acid for transmetalation.[16][17] Strong bases can cause side reactions, while weak bases may lead to a slow transmetalation step, allowing more time for catalyst deactivation. K₃PO₄ is often a good starting point.[11] |
| Solvent | Anhydrous, polar aprotic solvents like 1,4-Dioxane, Toluene, or THF. | These solvents effectively dissolve the catalyst complex and reactants. The presence of water can be beneficial for dissolving the base but can also promote protodeboronation.[18] Rigorous degassing is essential to remove oxygen.[1][11] |
FAQ 4: My reaction has stalled. What is a step-by-step troubleshooting workflow I can follow?
Answer: When a reaction fails, a systematic approach is needed to identify the root cause. The following workflow provides a logical sequence of experiments to pinpoint and solve the problem.
Caption: Systematic troubleshooting workflow for a failing Suzuki coupling.
Detailed Troubleshooting Protocol:
Experiment 1: Verify Inert Atmosphere Technique
-
Action: Rerun the reaction, paying meticulous attention to establishing an inert atmosphere. Use a robust degassing method such as three freeze-pump-thaw cycles for the solvent or sparging with argon for 30 minutes.[11] Ensure all solid reagents are dry and the glassware is flame-dried under vacuum.
-
Rationale: Oxygen is a primary culprit in catalyst deactivation through ligand oxidation and promotion of Pd(0) agglomeration.[1] Eliminating it is the first and most critical step.
Experiment 2: Enhance Catalyst Stability with an Advanced Ligand
-
Action: If deactivation persists, replace your current ligand system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) with a modern dialkylbiaryl phosphine ligand system. A reliable starting point is Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%).
-
Rationale: As discussed in FAQ 3, bulky, electron-rich ligands are specifically designed to overcome the challenges posed by coordinating substrates.[10] They accelerate the key steps of the catalytic cycle, minimizing the time the catalyst spends in vulnerable states.
Experiment 3: Optimize the Base and Solvent System
-
Action: Perform a small screen of bases and solvents. Keep the optimized catalyst/ligand system from Experiment 2 constant.
-
Base Screen: Test K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvent Screen: Test anhydrous 1,4-dioxane, toluene, and 2-MeTHF.
-
-
Rationale: The interplay between the base and solvent affects both the activation of the boronic acid and the stability of the catalyst.[17][18] A systematic screen is often required to find the optimal combination for a challenging substrate.
References
- Vertex AI Search. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
- PMC - NIH.
- NIH. (n.d.).
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- ResearchGate. (2018). Palladium(II)
- ResearchGate.
- BenchChem.
- BenchChem. Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Suzuki Coupling.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. Suzuki and Heck Coupling Reactions Mediated by Palladium Complexes Bearing trans-Spanning Diphosphines.
- CSBSJU.
- BenchChem.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. oxidative addition and palladium coupling [employees.csbsju.edu]
- 13. reddit.com [reddit.com]
- 14. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of 6-Bromo-4-ethylpyridin-3-amine
Welcome to the technical support center for 6-Bromo-4-ethylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted aminopyridine, this reagent presents unique challenges and opportunities in common cross-coupling reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate potential issues and optimize your reaction outcomes.
Section 1: Compound Stability and Handling
Q1: My this compound appears discolored. Is it still usable?
Discoloration (often to a tan or brownish hue) can indicate degradation, typically through oxidation of the amine functionality. While slight color change may not always impact reactivity, it is crucial to verify the compound's integrity before use.
Recommended Actions:
-
Purity Check: Analyze the material by ¹H NMR to check for the appearance of new signals or broadening of existing ones. LC-MS analysis is also highly recommended to identify potential impurities or degradation byproducts.
-
Solubility Test: Degraded material may show decreased solubility in common organic solvents.
-
Purification: If minor impurities are detected, consider a quick purification by passing a solution of the compound through a short plug of silica gel, eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).
Best Practices for Storage: To ensure long-term stability, store this compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at refrigerated temperatures (2–8°C). Avoid exposure to moisture and air.
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electronic nature of this compound presents specific challenges, primarily related to catalyst inhibition and the reactivity of the C-Br bond.
Q2: I am observing low to no conversion in my Suzuki coupling reaction. What are the most likely causes?
This is a common issue when working with aminopyridine substrates. The problem typically originates from the catalyst system or reaction conditions being suboptimal for this specific substrate.
Causality Analysis:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 3-amino group can coordinate to the palladium center. This coordination can "poison" the catalyst, preventing it from participating in the catalytic cycle.[1][2]
-
Reduced Reactivity: The 3-amino group is electron-donating, which increases the electron density of the pyridine ring. This effect can make the oxidative addition of the palladium catalyst to the C-Br bond—the rate-determining step—more difficult compared to electron-deficient pyridines.[2]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Q3: My reaction is producing significant byproducts like dehalogenated starting material and boronic acid homocoupling. How can I minimize these?
Side reactions are often indicative of suboptimal reaction kinetics or the presence of contaminants like water and oxygen.
| Side Product | Primary Cause(s) | Recommended Solutions | Citations |
| Dehalogenation Product (4-ethylpyridin-3-amine) | Presence of palladium hydride species; high temperatures; extended reaction times. | Screen different bases and solvents. Ensure boronic acid is high purity. Keep reaction times as short as possible. | [2] |
| Boronic Acid Homocoupling (Biaryl byproduct) | Presence of oxygen in the reaction mixture; incomplete reduction of Pd(II) precatalyst. | Rigorously degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon). Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable pre-catalyst. | [2] |
| Protodeboronation (Arene from boronic acid) | Presence of water, especially with strong bases and high temperatures. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters). A weaker base may sometimes help. | [2] |
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR a pre-catalyst like SPhos Pd G3 (2 mol%)
-
K₃PO₄ (finely ground, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the palladium precursor and ligand (or the pre-catalyst).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A common eluent for TLC is Hexane/Ethyl Acetate. The product is expected to have a similar or slightly higher Rf than the starting amine. Co-spotting with starting material is essential for accurate tracking.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to the Suzuki coupling, success with this compound hinges on selecting a catalyst system that can overcome the inhibitory effects of the pyridine and amino functionalities.
Q4: My Buchwald-Hartwig amination is sluggish or fails completely. What should I investigate?
Failure in this reaction is almost always linked to the catalyst, ligand, or base. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination, all of which are influenced by these components.
Key Factors to Optimize:
-
Ligand Choice: This is the most critical parameter. For an electron-rich substrate like this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They create a sterically hindered palladium center that favors reductive elimination and prevents the formation of inactive catalyst dimers.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative for less acidic amines. Ensure the base is fresh, anhydrous, and from a reliable source.
-
Palladium Source: While various Pd(II) and Pd(0) sources can be used, Pd₂(dba)₃ is a common and effective precatalyst when paired with an appropriate ligand.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Starting Protocol for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or vial.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Section 4: Safety and Hazard Information
As a responsible scientist, proper handling and awareness of chemical hazards are paramount.
Hazard Identification (based on the closely related 6-Bromo-4-methylpyridin-3-amine):
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice).
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide is intended to provide a starting point for troubleshooting and methods development. The optimal conditions for any given reaction will depend on the specific substrates and equipment used. Always perform a thorough literature search and risk assessment before beginning any new experimental work.
References
-
PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Dorel, R., & van der Vlugt, J. I. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
optimization of reaction conditions for high-yield 6-Bromo-4-ethylpyridin-3-amine synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-4-ethylpyridin-3-amine (CAS 929617-29-8), a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice designed for researchers, chemists, and process development professionals. Our focus is on optimizing reaction conditions to achieve high yields and purity, navigating common synthetic challenges with scientifically grounded solutions.
Strategic Overview: A Recommended Synthetic Pathway
While several synthetic routes to substituted 3-aminopyridines exist, direct bromination of the corresponding aminopyridine often leads to issues with regioselectivity due to the strong activating nature of the amino group.[3] A more reliable and higher-yielding strategy involves a multi-step approach starting from a suitable nitropyridine precursor. This method offers superior control over the introduction of functional groups, culminating in a cleaner final product.[3]
The recommended pathway involves the reduction of a 6-bromo-4-ethyl-3-nitropyridine intermediate. This precursor can be synthesized from commercially available starting materials. The final reduction step is critical for achieving high yield and purity.
Caption: Recommended workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Reduction of 6-Bromo-4-ethyl-3-nitropyridine
This protocol details the critical final step of the synthesis, focusing on the reduction of the nitro group to the desired amine using iron powder in an acidic medium. This method is often preferred over catalytic hydrogenation to minimize the risk of dehalogenation.
Materials:
-
6-Bromo-4-ethyl-3-nitropyridine
-
Iron powder (Fe), reduced
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Water
-
2 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of 6-Bromo-4-ethyl-3-nitropyridine (1.0 eq.) in a mixture of ethanol, water, and glacial acetic acid.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (approx. 5.0 eq.) portion-wise. The reaction may be exothermic.
-
Reaction Progress: Stir the resulting mixture at room temperature or with gentle heating (40-50°C) to facilitate the reaction. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Work-up: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the residue with water and carefully neutralize the mixture by adding 2 M KOH or NaOH solution until the pH is basic (pH 9-10).[5]
-
Extract the aqueous layer multiple times with ethyl acetate.[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]
Data Summary: Optimized Reaction Conditions
The following table summarizes key parameters for the successful reduction of the nitropyridine precursor.
| Parameter | Recommended Condition | Rationale / Causality |
| Reducing Agent | Fe / Acetic Acid or SnCl₂·2H₂O | Minimizes competitive de-bromination often seen with catalytic hydrogenation (e.g., Pd/C).[6] |
| Equivalents of Reductant | 3.0 - 5.0 eq. | Ensures complete conversion of the nitro group. An excess is used to drive the reaction to completion. |
| Solvent System | EtOH / H₂O / Acetic Acid | Provides good solubility for the reactants and facilitates the protonation steps necessary for the reduction mechanism. |
| Temperature | Room Temperature to 60°C | The reaction is often exothermic; gentle heating can be applied to ensure completion without promoting side reactions. |
| Reaction Monitoring | TLC, LC-MS | Essential for determining reaction endpoint to prevent over-reaction or incomplete conversion.[6] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final reduction step is resulting in a very low yield. What are the likely causes?
A1: Low yields in this step are typically traced back to three main issues:
-
Incomplete Reaction: The reduction of an aromatic nitro group can be sluggish. Ensure you are using a sufficient excess of the reducing agent (e.g., 5 equivalents of iron powder) and that the reaction is allowed to proceed to completion. Monitor closely with TLC. If the reaction stalls, gentle heating can be applied.[4]
-
Dehalogenation Side Reaction: A common byproduct is 4-ethylpyridin-3-amine, where the bromine atom is replaced by hydrogen. This is particularly prevalent if using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). The use of chemical reductants like iron in acetic acid or stannous chloride (SnCl₂) is highly recommended to circumvent this issue.[6]
-
Difficulties during Work-up: The resulting amine product can sometimes form salts that are soluble in the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during extraction to deprotonate the amine and drive it into the organic phase.
Q2: I'm observing a persistent impurity that has a similar polarity to my product, making purification difficult. What could it be?
A2: This is often an isomeric impurity. If the regioselectivity during the bromination of the 4-ethyl-3-nitropyridine precursor was not perfect, you might have a small amount of another bromo-isomer that gets carried through to the final step.
-
Suggested Solution: To improve selectivity during bromination, perform the reaction at a lower temperature (e.g., 0 to -10 °C) and add the brominating agent (like N-Bromosuccinimide, NBS) slowly and portion-wise to avoid localized high concentrations.[6] For purification, a carefully optimized flash column chromatography on silica gel with a hexane/ethyl acetate gradient is usually effective for separating isomers.[7]
Q3: The NMR spectrum of my final product shows unreacted 6-bromo-4-ethyl-3-nitropyridine. How can I ensure the reaction goes to completion?
A3: The presence of starting material indicates an incomplete reduction.
-
Optimization Strategies:
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period. If it remains incomplete at room temperature, gently heat the mixture to 50-60°C.[8]
-
Activate the Reducing Agent: Ensure your iron powder is fresh and "reduced." Sometimes, pre-treating the iron with dilute HCl can help activate its surface.
-
Ensure Proper Mixing: Inadequate stirring can lead to poor distribution of the reagents, especially in larger-scale reactions. Ensure vigorous stirring throughout the reaction.[3]
-
Q4: What is the most significant safety precaution for this synthesis?
A4: The nitration step to prepare the precursor (6-bromo-4-ethyl-3-nitropyridine) requires the use of strong, corrosive, and oxidizing acids (e.g., a mixture of fuming nitric acid and sulfuric acid). This step is highly exothermic and can lead to runaway reactions if not controlled properly. Always perform nitrations in a well-ventilated chemical fume hood, use an ice bath for temperature control, and add the nitrating agent very slowly. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q5: What are the ideal storage conditions for the final product?
A5: this compound should be stored in a tightly sealed container in a dark, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[2]
Logical Troubleshooting Workflow
Caption: A logical guide for troubleshooting common synthesis issues.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 929617-29-8|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Impurity Identification in 6-Bromo-4-ethylpyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-4-ethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. The information provided herein is curated to offer practical, field-tested insights and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and how do they influence the impurity profile?
A1: The primary synthetic routes to this compound each present a unique set of potential impurities. The most common approaches include:
-
Direct Bromination of 4-ethylpyridin-3-amine: This is often the most direct route. However, the amino group is a strong activating group, which can lead to a lack of regioselectivity.[1][2] This can result in the formation of several isomeric and over-brominated impurities.
-
Reduction of 6-Bromo-4-ethyl-3-nitropyridine: This method generally offers better regioselectivity. The primary impurities are often related to incomplete reduction or side reactions of the nitro group.
-
Hofmann Rearrangement of 6-Bromo-4-ethylnicotinamide: This route can be effective but may be complicated by incomplete rearrangement or the formation of urea byproducts.
The choice of synthetic route will fundamentally dictate the types of impurities you are likely to encounter. Therefore, understanding the potential side reactions of your chosen pathway is the first step in effective impurity profiling.
Q2: During the direct bromination of 4-ethylpyridin-3-amine, I'm observing multiple product spots on my TLC/LC chromatogram. What are these likely to be?
A2: When performing a direct bromination, the strong activating nature of the amino group directs the electrophilic bromine to the ortho and para positions.[1][2] Consequently, you are likely encountering a mixture of isomers. The most common impurities include:
-
Isomeric Monobrominated Products: 2-Bromo-4-ethylpyridin-3-amine and 4-Bromo-4-ethylpyridin-3-amine.
-
Dibrominated Products: 2,6-Dibromo-4-ethylpyridin-3-amine is a common byproduct if the reaction is not carefully controlled.[1]
-
Starting Material: Unreacted 4-ethylpyridin-3-amine.
Controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine) and maintaining a low reaction temperature are crucial to minimize the formation of these byproducts.[1][3]
Q3: I'm seeing a significant amount of debromination in my crude product after a downstream coupling reaction (e.g., Suzuki or Buchwald-Hartwig). What could be the cause?
A3: Dehalogenation, particularly debromination, is a known side reaction in palladium-catalyzed cross-coupling reactions.[1][4] The likely culprits are:
-
Catalyst Deactivation and Side Reactions: The pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to deactivation or the formation of palladium hydride species that can facilitate debromination.[1]
-
Base Selection: Certain bases, especially alkoxides, can act as hydride sources, promoting the reduction of the C-Br bond.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also increase the incidence of dehalogenation.
To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q4: What are the best analytical techniques for identifying and quantifying impurities in my this compound samples?
A4: A multi-technique approach is generally the most effective for comprehensive impurity profiling. The most powerful and commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for separating and quantifying impurities.[5][6][7] Developing a gradient method is often necessary to resolve closely eluting isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for obtaining the molecular weights of unknown impurities, which is a critical first step in their identification.[6][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of isolated impurities.[10][11][12][13] 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments can provide detailed information about the connectivity of atoms.[10][12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and residual solvents, GC-MS is a highly sensitive and effective technique.[15]
Regulatory bodies like the International Council for Harmonisation (ICH) emphasize the importance of thorough impurity profiling for active pharmaceutical ingredients (APIs).[16][17]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct Bromination
Symptom: HPLC analysis of the crude product shows multiple peaks of similar area, and mass spectrometry confirms they are isomers of the desired product.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Highly Activating Amino Group | The -NH₂ group strongly directs electrophilic substitution to the ortho and para positions, leading to a mixture of isomers.[1][2] | Protecting Group Strategy: Acetylate the amino group to form an acetamido group. This moderates the activating effect and can improve regioselectivity. The protecting group can be removed post-bromination.[1] |
| Reaction Conditions | High temperatures and concentrated reagents can decrease selectivity. | Optimize Temperature: Conduct the bromination at lower temperatures (e.g., 0 to -10 °C) to enhance selectivity.[1] Slow Addition: Add the brominating agent (e.g., NBS or Br₂) dropwise to avoid localized high concentrations.[1] |
| Choice of Brominating Agent | Different brominating agents have varying reactivities and selectivities. | Agent Selection: N-Bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine.[3] |
Issue 2: Identification of an Unknown Impurity
Symptom: A significant, unknown peak is consistently observed in the HPLC chromatogram of your purified material.
Workflow for Identification:
Caption: Workflow for the identification and confirmation of an unknown impurity.
Detailed Protocol for Impurity Identification:
-
Initial Analysis (LC-MS): Perform an LC-MS analysis of your sample to determine the molecular weight of the unknown impurity. This provides the molecular formula, which is crucial for proposing potential structures.[6][8]
-
Isolation: Isolate a sufficient quantity of the impurity for structural analysis using preparative HPLC or careful column chromatography.[17]
-
Structure Elucidation:
-
Confirmation: To confirm the identity, synthesize the proposed impurity structure and use it as a reference standard. Co-inject the standard with your sample in an HPLC analysis. If the retention times match, the identity is confirmed.[8]
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR characterization of impurities. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
(2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
-
IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
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NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
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NIH. (2021, December 16). Deaminative chlorination of aminoheterocycles - PMC. Retrieved from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
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YouTube. (2015, May 14). Structure Elucidation of Impurities by 2D NMR Part IV. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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(n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]
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PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
-
(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Retrieved from [Link]
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YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
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NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. Retrieved from [Link]
-
NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
Georgia Southern Commons. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. Retrieved from [Link]
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Technical Support Center: Strategies to Prevent Dehalogenation of 6-Bromo-4-ethylpyridin-3-amine in Coupling Reactions
Welcome to our specialized technical guide for researchers, scientists, and professionals in drug development. The successful functionalization of 6-Bromo-4-ethylpyridin-3-amine is often a critical step in the synthesis of complex molecules. However, a frequent and frustrating challenge is the undesired side reaction of dehalogenation, leading to the formation of 4-ethylpyridin-3-amine, which reduces yield and complicates purification. This guide provides an in-depth analysis of the causes of dehalogenation and offers field-proven troubleshooting strategies and protocols to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my this compound substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom.[1] This consumes your starting material and generates a significant byproduct, lowering the yield of your desired coupled product. N-heterocyclic halides, like your substrate, are particularly susceptible to this reaction due to the electronic nature of the pyridine ring, which can be further influenced by the presence of the activating amino group.[2]
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most common culprit is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[3] These hydride species can originate from various sources in your reaction mixture, including the base (especially alkoxides), the solvent (like alcohols), or even trace amounts of water.[3][4][5] Once formed, the Pd-H species can react with the palladium-bound substrate in a competing pathway to reductive elimination, leading to the dehalogenated byproduct.[5]
Q3: Are certain coupling reactions more prone to this side reaction?
A3: Yes, while possible in any palladium-catalyzed coupling, reactions that are sluggish or require harsh conditions can favor dehalogenation. The key is that if the desired step in the catalytic cycle (like transmetalation or reductive elimination) is slow, the competing dehalogenation pathway has more time to occur.[2] Therefore, careful optimization of Suzuki, Buchwald-Hartwig, and Sonogashira couplings is essential.
Q4: How critical is the purity of my reagents and the reaction setup?
A4: It is extremely critical. The presence of excess water or other protic impurities can be a direct source of protons for the dehalogenation pathway.[3][4] Using anhydrous, degassed solvents and ensuring your reaction is run under a strictly inert atmosphere (like argon or nitrogen) are fundamental first steps to minimize this side reaction.[3]
Troubleshooting Guide: A Mechanistic Approach to Prevention
To effectively prevent dehalogenation, one must ensure that the desired catalytic cross-coupling cycle outcompetes the undesired dehalogenation pathway.
Caption: Figure 1. Competing catalytic cycles of cross-coupling and dehalogenation.
The central strategy is to accelerate the productive steps of the main cycle—specifically transmetalation and reductive elimination—while suppressing the formation and reactivity of Pd-H species.
Focus Area 1: Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is often sensitive to the choice of base and ligand.
-
Problem: High levels of dehalogenation, especially with strong bases (e.g., NaOH, NaOtBu).
-
Root Cause: Strong bases can promote the formation of Pd-H species and may degrade the catalyst or substrate.
-
Solutions & Rationale:
-
Optimize the Base: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species while still being effective for the catalytic cycle.[2][3]
-
Select the Right Ligand: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos and XPhos are designed to stabilize the palladium center and, crucially, accelerate the rate of reductive elimination, which allows the desired product to form before dehalogenation can occur.[2][3]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Milder bases minimize Pd-H formation.[2][3] |
| Solvent | Toluene, Dioxane, 2-MeTHF (anhydrous) | Aprotic solvents prevent unintended proton sources. |
| Temperature | 80–100 °C | Use the lowest temperature that provides a reasonable reaction rate. |
Focus Area 2: Buchwald-Hartwig Amination
For C-N bond formation, the ligand's ability to promote the challenging C-N reductive elimination is paramount.
-
Problem: The primary product is the dehalogenated starting material, not the desired arylamine.
-
Root Cause: The C-N reductive elimination step is kinetically slow, allowing the dehalogenation pathway to dominate.
-
Solutions & Rationale:
-
Ligand Selection is Key: Use ligands specifically developed for their efficacy in Buchwald-Hartwig aminations. Second-generation and beyond biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[6][7] These ligands create a sterically hindered environment around the palladium that favors C-N bond formation.
-
Base Choice: While strong bases like NaOt-Bu are often required, ensure it is of high purity and the reaction is strictly anhydrous.[8] In some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial if the substrate is particularly sensitive.[8]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard and effective palladium sources. |
| Ligand | XPhos, BrettPhos, RuPhos | Sterically hindered ligands that promote C-N reductive elimination.[6][7] |
| Base | NaOt-Bu (high purity), LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are often necessary.[8] |
| Solvent | Toluene, Dioxane (anhydrous) | Essential to use dry, aprotic solvents. |
| Temperature | 90–110 °C | Often requires elevated temperatures to drive the reaction. |
Focus Area 3: Sonogashira Coupling
The classic Sonogashira coupling involves a copper co-catalyst, which can introduce complications.
-
Problem: A mixture of dehalogenated starting material and alkyne homocoupling (Glaser coupling) byproducts are observed.
-
Root Cause: The traditional copper(I) co-catalyst can promote undesirable side reactions. The reaction conditions may also favor Pd-H formation.
-
Solutions & Rationale:
-
Implement a Copper-Free Protocol: Modern Sonogashira protocols often omit the copper co-catalyst.[9][10] This significantly reduces the incidence of alkyne homocoupling and can lead to a cleaner reaction profile. These methods rely on a highly active palladium/phosphine catalyst system to facilitate the catalytic cycle.[11]
-
Base and Solvent: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used and can also serve as the solvent. Ensure they are anhydrous.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Effective palladium precursors. |
| Ligand | PPh₃, XPhos, or other bulky phosphines | To stabilize the catalyst and promote the coupling. |
| Co-catalyst | None (Copper-Free) | Avoids copper-mediated side reactions like homocoupling.[9][10] |
| Base | Et₃N, DIPEA | Organic amines serve as both base and often, the solvent. |
| Solvent | THF, DMF (if base is not the solvent) | Use polar aprotic solvents. |
Experimental Protocol: A General Starting Point for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
Sources
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of 6-Bromo-4-ethylpyridin-3-amine
Technical Support Center: 6-Bromo-4-ethylpyridin-3-amine
A Guide to Stability and Degradation Pathways for Researchers
Disclaimer: this compound (CAS No. 929617-29-8) is a compound with limited publicly available stability data.[1] This guide has been developed by synthesizing information from analogous chemical structures, including 3-aminopyridines, bromopyridines, and ethylpyridines. The degradation pathways described are hypothesized based on established principles of organic chemistry and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[2] An inert atmosphere (e.g., under nitrogen or argon) is recommended to minimize oxidative degradation.[2] Store in tightly sealed containers to prevent moisture absorption, as aminopyridines can be hygroscopic.[3] For long-term storage, refrigeration (2-8°C) is advisable.
Q2: Is this compound sensitive to light?
A2: Yes, significant light sensitivity is expected. The carbon-bromine bond in aromatic compounds is susceptible to photolytic cleavage upon exposure to UV light, which can lead to debromination and the formation of radical species.[4] All manipulations should be performed under amber lighting or in light-blocking containers.
Q3: What are the primary chemical incompatibilities?
A3: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]
-
Oxidizing Agents (e.g., H₂O₂, KMnO₄, Oxone): The electron-rich aminopyridine ring and the ethyl group are susceptible to oxidation.[5][6][7][8]
-
Strong Acids: The basic nitrogen of the pyridine ring and the amino group will be protonated, which can alter reactivity and solubility.
-
Acid Anhydrides & Acyl Halides: The primary amino group can be readily acylated.[9]
Q4: What are the initial signs of degradation?
A4: The pure compound is typically a white to pale yellow crystalline powder.[3] Visual signs of degradation may include a change in color to yellow, brown, or black. The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) or changes in spectroscopic data (e.g., NMR) are definitive indicators of degradation.
Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems that may arise during experimentation.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Sample solution turns yellow/brown upon standing in the lab. | 1. Photo-degradation: Exposure to ambient light is causing C-Br bond cleavage or oxidation. 2. Air Oxidation: The amino or ethyl group is reacting with atmospheric oxygen. | Solution: 1. Protect all solutions from light using amber vials or aluminum foil. This minimizes the energy input required for photolytic reactions.[4]2. Prepare solutions fresh before use. If storage is necessary, purge the headspace of the vial with an inert gas (N₂ or Ar) to displace oxygen. |
| Unexpected peaks appear in HPLC/LC-MS analysis of a recently prepared sample. | 1. Oxidative Degradation: The ethyl group may be oxidizing to an acetyl or carboxylic acid moiety. 2. Hydrolysis: If using aqueous or protic solvents, hydrolysis may be occurring. | Solution: 1. Check the mass of the new peaks. An increase of 14 Da (+O, -2H) could indicate oxidation to an acetyl group. An increase of 30 Da (+O₂, -2H) could suggest a carboxylic acid. Use a high-purity, degassed mobile phase for analysis.2. Ensure the pH of your solvent is near neutral if hydrolysis is suspected. Pyridine derivatives can catalyze hydrolysis reactions.[10] |
| Poor recovery or multiple products observed after a reaction involving heating. | Thermal Degradation: The compound may be unstable at the reaction temperature. | Solution: 1. Run the reaction at a lower temperature for a longer duration. 2. Perform a preliminary thermal stability test by heating a small sample and monitoring its purity over time by HPLC. Aminopyridines can undergo thermal decomposition.[11] |
| Inconsistent results in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | 1. Catalyst Incompatibility: The aminopyridine functionality can act as a ligand, potentially interfering with the catalyst. 2. Degradation under Basic Conditions: Strong bases used in coupling reactions may promote degradation. | Solution: 1. Protect the amino group (e.g., as an acetamide) before performing the coupling reaction. This prevents it from coordinating to the metal center.[9] 2. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures. |
Hypothesized Degradation Pathways
Based on the functional groups present, this compound is susceptible to degradation via oxidation, photolysis, and hydrolysis.
A. Oxidative Degradation
Oxidation is a primary degradation pathway, likely affecting the ethyl side chain and the electron-rich aromatic ring.
-
Pathway 1a: Oxidation of the Ethyl Group: The benzylic-like protons of the ethyl group are susceptible to oxidation, potentially forming an acetylpyridine intermediate, which can be further oxidized to a carboxylic acid.[5][6][8]
-
Pathway 1b: N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic pathway for pyridine derivatives.
Caption: Hypothesized oxidative degradation pathways.
B. Photolytic Degradation
Exposure to UV radiation can induce homolytic cleavage of the C-Br bond.
-
Pathway 2: Photodebromination: The resulting pyridinyl radical can abstract a hydrogen atom from the solvent or another molecule to yield 4-ethylpyridin-3-amine.
Caption: Hypothesized photolytic debromination pathway.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study should be conducted as recommended by ICH guidelines.[12] The goal is to achieve 5-20% degradation to ensure that primary degradation products are generated without being destroyed by excessive stress.[13]
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A glassware
-
Calibrated HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat at 60°C.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at time points.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot, add an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at time points. The reaction can often be quenched by dilution.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial with the solid sample in an oven at a controlled temperature (e.g., 80°C).
-
At time points, dissolve a portion of the solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample alongside a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples and an unstressed control by a suitable, validated HPLC method with a photodiode array (PDA) detector or by LC-MS.
-
Assess the mass balance and determine the relative retention times and UV spectra of any new peaks. Use LC-MS to obtain mass information for potential degradants.
-
References
- Ito, A., & Kawada, K. (1953). Electrochemical oxidation of pyridine bases. Ann Rept Takamine Lab., 5, 14.
- Yugay, O. K., Mikhailovskaya, T. P., Sembaev, D. Kh., & Vorobyev, P. B. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- Balucani, N., & Casavecchia, P. (2011). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Origins of Life and Evolution of Biospheres, 41, 577-581.
- Kinetic data of the thermal decomposition of 2-aminopyridine complexes. (n.d.). ResearchGate.
- Pipzine Chemicals. (n.d.). 3-Aminopyridine.
- Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.
- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate.
- Solvent dependence of pyridine aza sigma values determined from alkaline ester hydrolysis. (n.d.).
- Shiaris, M. P. (1989). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 55(6), 1391-1399.
- 3-Aminopyridine (CAS 462-08-8) Technical Specifications & Industrial Applications. (n.d.).
- Yugay, O. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.
- Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(11), e00305-19.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
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- Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 1(1).
- Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. (n.d.). ResearchGate.
- Bajaj, S., et al. (2016).
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
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- Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV.
- Fursa, A. S., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 86(15), e00813-20.
- Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (n.d.). ResearchGate.
- Thermal degradation steps and temperatures details. (n.d.). ResearchGate.
- The thermal decomposition of azidopyridines. (n.d.). ResearchGate.
- Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
- Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 92(18), 5432-5442.
- Matrix Fine Chemicals. (n.d.). 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0.
- The photochemistry of halosubstituted aromatics and heteroaromatics has received considerable attention during the past several. (n.d.). ResearchGate.
- Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
- Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (n.d.). ResearchGate.
- PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine.
- Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (n.d.). ResearchGate.
- BLD Pharm. (n.d.). 929617-29-8|this compound.
- Fursa, A. S., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
- Liu, Y., et al. (2015).
- Krake, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4459-4467.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. (2021, March 27). YouTube.
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Validation & Comparative
HPLC purity analysis of 6-Bromo-4-ethylpyridin-3-amine
An In-Depth Comparative Guide to the HPLC Purity Analysis of 6-Bromo-4-ethylpyridin-3-amine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This compound, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even minor impurities, such as isomers, starting materials, or reaction byproducts, can have profound impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a robust and validated analytical protocol, and objectively compare HPLC with alternative techniques to empower you in selecting the most fitting strategy for your analytical needs.
The Primacy of HPLC for Aromatic Amine Analysis
High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed gold standard for the purity analysis of compounds like this compound.[2][3] The rationale for its preeminence is rooted in its high resolution, sensitivity, and applicability to a wide range of polar and non-polar molecules that are not sufficiently volatile for Gas Chromatography (GC).
The structure of this compound—containing an aromatic pyridine ring, a basic amine group, and halogen/alkyl substituents—makes it an ideal candidate for RP-HPLC. The separation mechanism relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]
Method Development: A Scientifically Grounded Approach
Crafting a robust HPLC method is not a matter of guesswork; it is a logical process guided by the physicochemical properties of the analyte.
Column Selection: The Heart of the Separation
The choice of a C18 (octadecylsilane) column is the most logical starting point. The hydrophobic C18 chains provide strong retention for the aromatic pyridine core of the molecule. Alternative phases like Phenyl-Hexyl could offer alternative selectivity through π-π interactions, which can be advantageous for separating structurally similar aromatic impurities.
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase composition is arguably the most critical factor. For a basic compound like this compound, controlling the pH is paramount.
-
Rationale for Acidic pH: Pyridine derivatives typically have a pKa in the range of 5-6.[5][6] By maintaining the mobile phase pH below this value (e.g., using 0.1% formic or phosphoric acid), the primary amine and the pyridine nitrogen are protonated. This ensures the analyte exists as a single, positively charged species, which prevents peak splitting and tailing, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is ideal for separating impurities with a wide range of polarities.[7]
Detector & Wavelength Selection
The presence of the substituted pyridine ring provides a strong UV chromophore. A photodiode array (PDA) or UV-Vis detector is the standard choice. An analytical wavelength of around 254 nm is a common starting point for aromatic compounds and generally provides a good response for both the main analyte and potential aromatic impurities.[2][7]
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust, self-validating protocol for the purity analysis of this compound. Adherence to system suitability criteria is essential to ensure the trustworthiness of the results.[3][8]
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 30 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 85 |
| 25.0 | 85 |
| 25.1 | 10 |
| 30.0 | 10 |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Equilibration & Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared sample and run the gradient program.
-
Data Analysis and Hypothetical Results
Purity is determined by the principle of area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,200 | 0.25 | Unknown Impurity |
| 2 | 8.9 | 48,500 | 0.80 | Starting Material |
| 3 | 12.4 | 5,945,100 | 98.20 | This compound |
| 4 | 14.1 | 45,400 | 0.75 | Isomeric Impurity |
| Total | 6,054,200 | 100.00 |
This self-validating system, which begins with system suitability, ensures that the instrument is performing correctly before the analysis of any unknown sample, thereby guaranteeing the trustworthiness of the generated data.
Method Validation According to ICH Guidelines
For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[3][10]
Table 2: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity analysis (using PDA detector) should pass. No co-elution at the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | To demonstrate the method's repeatability and intermediate precision. | %RSD for multiple preparations/injections should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters (e.g., flow rate, pH). | System suitability parameters remain within limits. |
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques have specific applications in a comprehensive purity assessment.
Table 3: Comparative Analysis of Analytical Methods
| Parameter | HPLC-UV | Gas Chromatography (GC-MS) | LC-MS/MS |
| Primary Use | Quantitative purity, impurity profiling | Analysis of volatile/semi-volatile impurities (e.g., residual solvents) | Impurity identification, trace-level quantification |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds. | Requires analyte to be volatile and thermally stable. Derivatization may be needed. | Broad applicability, highly sensitive. |
| Sensitivity | Good to Excellent (ng level) | Excellent (pg level) | Unmatched (fg - pg level) |
| Specificity | Good (based on retention time and UV spectra) | Very High (based on retention time and mass fragmentation pattern) | Extremely High (based on parent/daughter ion transitions) |
| Quantitation | Gold standard for routine QC | Excellent, requires internal standards | Excellent, but often overkill for routine purity |
| Cost & Complexity | Moderate | Moderate | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is not ideal for the primary purity assessment of this compound due to the compound's relatively low volatility and potential for thermal degradation in the injector. However, it is an invaluable orthogonal technique for identifying and quantifying volatile organic impurities and residual solvents from the synthesis, which HPLC may not detect.[7][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for impurity identification .[11][12] If an unknown peak is observed in the HPLC chromatogram, LC-MS can provide its mass-to-charge ratio, and MS/MS can provide fragmentation data, allowing for structural elucidation. While not typically used for routine purity checks due to its complexity and cost, it is essential for method development and in-depth impurity profiling.
Conclusion
For the routine, quantitative purity determination of this compound, a well-developed and validated Reversed-Phase HPLC method is the authoritative and most appropriate choice . Its robustness, precision, and high-resolving power make it ideally suited for separating the main component from structurally related impurities, ensuring the quality and consistency required in pharmaceutical development.
While techniques like GC-MS and LC-MS/MS are not primary tools for routine purity assessment, they serve as essential complementary methods. A comprehensive quality control strategy should leverage HPLC for quantitative purity and employ GC-MS and LC-MS/MS as needed for a complete impurity profile, including volatile components and the structural identification of unknown species. This multi-faceted approach provides the highest degree of confidence in the quality of this critical synthetic intermediate.
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][5]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][8]
-
Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link][3]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][6]
-
Patel, Y. et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link][13]
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Gherman, C. et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link][9]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][14]
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Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][15]
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Sangle, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link][16]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][10]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link][12]
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A Comparative Guide to the Reactivity of 6-Bromo-4-ethylpyridin-3-amine and its Chloro Analog
Introduction
In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, 6-Bromo-4-ethylpyridin-3-amine and its chloro analog, 6-Chloro-4-ethylpyridin-3-amine, are pivotal building blocks. Their utility stems from the strategic placement of functional groups: an amine for derivatization, an ethyl group influencing solubility and steric profile, and a halogen atom serving as a versatile handle for a multitude of chemical transformations.
The choice between the bromo and chloro derivative is not arbitrary; it is a critical decision dictated by the desired chemical transformation. This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect the underlying electronic and mechanistic principles that govern their behavior in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is supported by established chemical theory and representative experimental data to empower researchers in making informed decisions for substrate selection and reaction optimization.
The Theoretical Framework: Understanding Halogen Reactivity on the Pyridine Scaffold
The reactivity of the C-X (X = Br, Cl) bond in these molecules is fundamentally governed by the interplay between the electron-deficient nature of the pyridine ring and the intrinsic properties of the halogen atom. The outcome of a reaction hinges on which mechanistic pathway is favored.
Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway
The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6), making them susceptible to attack by nucleophiles.[1][2][3] The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex) is typically the rate-determining step.[2][4]
A crucial concept in SNAr is the "element effect." For activated aryl halides, the typical reactivity order is F > Cl > Br > I.[5][6][7] This counterintuitive trend arises because the reaction rate is not governed by the leaving group's ability (C-X bond strength) but by the stability of the Meisenheimer complex.[4][7] More electronegative halogens, like chlorine, exert a stronger electron-withdrawing inductive effect, which stabilizes the negative charge in the intermediate and lowers the activation energy of the rate-determining nucleophilic attack.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Primacy of Oxidative Addition
In contrast to SNAr, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination follow a different mechanistic course. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8][9] This step involves the cleavage of the C-X bond and is almost always the rate-determining step for aryl chlorides and bromides.[8]
The reactivity in oxidative addition is governed by the C-X bond dissociation energy. The trend is I > Br > Cl, reflecting the bond strengths (C-I < C-Br < C-Cl).[10] Consequently, aryl bromides are significantly more reactive than aryl chlorides in these transformations, often requiring lower catalyst loadings, milder temperatures, and shorter reaction times.[11][12][13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Key Synthetic Transformations
The theoretical principles outlined above translate into distinct practical outcomes. The choice between the bromo and chloro analog should be guided by the intended reaction.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the chloro analog is the superior substrate. Its higher reactivity allows for reactions to proceed under milder conditions compared to the bromo counterpart.
Table 1: Comparative Performance in a Representative SNAr Reaction (Amination)
| Substrate | Nucleophile | Conditions | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Chloro -4-ethylpyridin-3-amine | Morpholine | K₂CO₃, DMSO, 120 °C | 6 | ~85 |
| 6-Bromo -4-ethylpyridin-3-amine | Morpholine | K₂CO₃, DMSO, 120 °C | 18 | ~60 |
| 6-Bromo -4-ethylpyridin-3-amine | Morpholine | K₂CO₃, DMSO, 150 °C | 8 | ~80 |
Note: Data is representative and synthesized from general principles of SNAr reactivity on halopyridines.
Experimental Protocol: SNAr Amination of 6-Chloro-4-ethylpyridin-3-amine
-
Reaction Setup: To a sealable reaction vial, add 6-Chloro-4-ethylpyridin-3-amine (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Seal the vial and heat the mixture at 120 °C with vigorous stirring for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For palladium-catalyzed transformations, the bromo analog is the substrate of choice due to its facile oxidative addition.
1. Suzuki-Miyaura Coupling
The C-Br bond's higher reactivity enables efficient C-C bond formation under conditions that may be sluggish or ineffective for the C-Cl bond.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| 6-Bromo -4-ethylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C, 8h | >90[14][15] |
| 6-Chloro -4-ethylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C, 24h | <20 |
| 6-Chloro -4-ethylpyridin-3-amine | Phenylboronic acid | Pd₂(dba)₃/XPhos (3 mol%), K₃PO₄ | Toluene, 110 °C, 12h | ~85[11] |
Note: Data for the chloro-analog highlights the need for more specialized, electron-rich phosphine ligands and stronger bases to facilitate the challenging oxidative addition.
Experimental Protocol: Suzuki Coupling of this compound
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Degassing: Evacuate and backfill the flask with high-purity argon or nitrogen gas (repeat three times).
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
2. Buchwald-Hartwig Amination
Similar to the Suzuki reaction, the bromo-derivative demonstrates superior performance in C-N bond formation, reacting efficiently under standard conditions. The chloro-analog often requires more advanced, bulky, and electron-rich phosphine ligands to achieve comparable yields.[9][16]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| 6-Bromo -4-ethylpyridin-3-amine | Aniline | Pd₂(dba)₃/BINAP (2 mol%), NaOtBu | Toluene, 100 °C, 6h | >90[17][18] |
| 6-Chloro -4-ethylpyridin-3-amine | Aniline | Pd₂(dba)₃/BINAP (2 mol%), NaOtBu | Toluene, 100 °C, 24h | ~30 |
| 6-Chloro -4-ethylpyridin-3-amine | Aniline | Pd(OAc)₂/RuPhos (2 mol%), K₂CO₃ | t-AmylOH, 110 °C, 12h | ~88 |
Note: The chloro-analog requires a more sophisticated ligand (RuPhos) and specific solvent conditions for efficient coupling.
Decision-Making Workflow
The selection between the bromo and chloro analog is a critical fork in the synthetic path. The following workflow provides a logical guide for this decision.
Caption: Logical workflow for selecting the optimal substrate.
Conclusion
The reactivity of this compound and its chloro analog is not interchangeable; it is dictated by the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the rate-determining step is the nucleophilic attack, 6-Chloro-4-ethylpyridin-3-amine is the preferred substrate . Its greater electronegativity stabilizes the key reaction intermediate, leading to faster reactions and milder conditions.
-
For Palladium-Catalyzed Cross-Coupling Reactions , where the rate-determining step is typically oxidative addition, This compound is the superior choice . The weaker carbon-bromine bond facilitates the crucial C-X bond cleavage, enabling higher efficiency, broader substrate scope with standard catalysts, and milder reaction conditions.
By understanding these fundamental principles, researchers can strategically select the appropriate halogenated pyridine, thereby optimizing synthetic routes, improving yields, and accelerating the discovery and development of novel chemical entities.
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- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Analytical Characterization of 6-Bromo-4-ethylpyridin-3-amine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for Substituted Pyridines
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1] The 6-Bromo-4-ethylpyridin-3-amine framework, in particular, serves as a versatile building block, enabling diverse downstream chemical modifications through reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2][3] The precise substitution pattern—an amine group for hydrogen bonding, a bromine atom as a synthetic handle, and an ethyl group influencing lipophilicity—necessitates a robust, multi-faceted analytical approach. The presence of these functional groups dictates the molecule's reactivity, solubility, and potential for biological activity.
This guide provides an in-depth comparison of the essential analytical methods required to fully characterize these derivatives. We will move beyond mere data reporting to explain the causality behind methodological choices, ensuring that each analysis provides a self-validating piece of the structural puzzle. The objective is to equip researchers with the knowledge to confirm molecular identity, establish purity, and definitively elucidate the three-dimensional structure of these critical chemical entities.
Part 1: Primary Structural Elucidation - What is this Molecule?
The first and most fundamental task is to confirm the molecular structure and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort, providing complementary information about the carbon-hydrogen framework and the overall molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a solution-state molecule.[2] For a compound like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[4] However, if the compound has limited solubility or if proton exchange with the amine group is a concern, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The amine protons (–NH₂) often appear as a broad singlet and their chemical shift can be highly dependent on concentration and solvent.
Expected Spectral Features for this compound:
| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H (C2-H) | ~8.0-8.2 | Singlet (s) | Downfield due to the deshielding effect of the adjacent nitrogen. |
| Pyridine H (C5-H) | ~6.8-7.0 | Singlet (s) | Upfield compared to C2-H, influenced by the ortho-amino group. |
| Amine (-NH₂) | Variable (e.g., 4.0-5.5) | Broad Singlet (br s) | Chemical shift is solvent and concentration-dependent. |
| Ethyl (-CH₂) | ~2.5-2.7 | Quartet (q) | Coupled to the -CH₃ protons. |
| Ethyl (-CH₃) | ~1.1-1.3 | Triplet (t) | Coupled to the -CH₂ protons. |
| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) | Notes |
| C6-Br | ~135-140 | Carbon bearing the bromine is significantly deshielded. |
| C3-NH₂ | ~140-145 | Carbon attached to the amine group. |
| C2 | ~145-150 | Adjacent to the ring nitrogen. |
| C4-Et | ~148-153 | Quaternary carbon bearing the ethyl group. |
| C5 | ~120-125 | Shielded by the adjacent amine group. |
| Ethyl (-CH₂) | ~22-25 | |
| Ethyl (-CH₃) | ~13-15 |
Note: These are estimated chemical shifts based on data for similar substituted pyridines. Actual values may vary.[4][5][6][7]
Mass Spectrometry (MS): The Molecular Weight Signature
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of confirmatory evidence. For halogenated compounds, MS offers a particularly distinctive signature due to isotopic patterns.
Expertise & Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[8] This means that any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum: the M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of nearly equal intensity.[8][9][10] This characteristic 1:1 doublet is a powerful diagnostic tool for confirming the presence of bromine.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve a small amount of the derivative (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Look for a pair of peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1. For this compound (C₇H₉BrN₂), the expected masses would be:
-
[M+H]⁺ with ⁷⁹Br: 201.00 + 1.01 = 202.01 Da
-
[M+H]⁺ with ⁸¹Br: 203.00 + 1.01 = 204.01 Da
-
Part 2: Purity Assessment & Separation Science
Confirming the structure is only half the battle. For any application, particularly in drug development, knowing the purity of the compound is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[1][11]
Expertise & Causality: Pyridine derivatives are basic and can be hydrophilic, which presents challenges for traditional reversed-phase (RP) HPLC.[1][12] These molecules can interact with residual acidic silanols on standard silica-based C18 columns, leading to poor peak shape (tailing).[1] To counteract this, several strategies are employed:
-
Use of an Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the pyridine nitrogen and the amine group, improving peak shape and retention.[1][13]
-
Column Choice: Modern, end-capped C18 columns with high purity silica are designed to minimize silanol interactions. For highly polar derivatives, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide superior separation.[14]
Experimental Protocol: A General-Purpose RP-HPLC Method
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-purity C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][13]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is often necessary to separate the main compound from potential impurities with different polarities.[13]
-
Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm or 275 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water) and filter through a 0.45 µm syringe filter.[13]
Trustworthiness: A self-validating HPLC method includes a system suitability test. Before running samples, inject a standard to ensure the system is performing correctly. Key parameters to check are retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Purity assessment, quantification, separation of isomers. | High resolution, sensitive, robust, quantitative.[13] | Requires a chromophore, can be difficult for very polar compounds.[1] |
| LC-MS | Purity assessment plus molecular weight of impurities. | Combines separation with mass identification.[11][15] | Mobile phase additives (like TFA) can suppress MS signal. |
| TLC | Reaction monitoring, preliminary purity check. | Simple, rapid, cost-effective.[13] | Lower resolution, primarily qualitative.[13] |
Part 3: Definitive Structural Confirmation
While NMR and MS provide overwhelming evidence for a structure, they infer it from solution-state data. For an unambiguous, definitive determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction is the ultimate authority.[16][17]
Expertise & Causality: This technique requires a high-quality single crystal of the compound. The process of growing suitable crystals can be the most challenging part of the experiment. Slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization are common methods.[18] The resulting diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density and, therefore, the precise position of every atom in the molecule.[17] This method is invaluable for confirming regiochemistry and stereochemistry, providing concrete proof of the molecular structure.
Experimental Workflow: From Powder to Structure
Caption: Workflow for Single-Crystal X-ray Crystallography.
Integrated Analytical Strategy
No single technique tells the whole story. A robust characterization of a this compound derivative relies on an integrated workflow where each method validates the others.
Caption: Integrated workflow for compound characterization.
References
- Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- Congreve, M., et al. (2003). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
- MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Benchchem. (n.d.). 6-Bromopyridin-3-amine | 13534-97-9.
- Benchchem. (n.d.). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs.
- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum.
- Benchchem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- Wiley Science Solutions. (n.d.). 2-Bromopyridine - 13C NMR - Chemical Shifts. SpectraBase.
- Wikipedia. (n.d.). X-ray crystallography.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 6-Bromo-4-ethylpyridin-3-amine
Introduction: The Strategic Importance of 6-Bromo-4-ethylpyridin-3-amine
In the landscape of modern drug discovery and materials science, the substituted aminopyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds and functional materials. This compound is a particularly valuable building block. It possesses three key features for synthetic diversification: a reactive C-Br bond at the 6-position, an amino group at the 3-position for further functionalization or modulation of electronic properties, and a pyridine nitrogen that can influence reactivity.[1]
The selective functionalization of the C-Br bond via palladium-catalyzed cross-coupling is a paramount strategy for building molecular complexity.[2] However, the substrate itself presents unique challenges. The electron-donating amino group and the coordinating pyridine nitrogen can interact with the palladium center, potentially retarding key steps in the catalytic cycle like oxidative addition.[1][3] Therefore, the judicious selection of the palladium catalyst system—the combination of a palladium precursor and a supporting ligand—is critical for achieving high efficiency, yield, and selectivity.
This guide provides a comparative analysis of various palladium catalysts for two of the most powerful transformations in the synthetic chemist's toolbox: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, with a specific focus on their application to this compound.
Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[4][5] The choice of catalyst is pivotal, especially for heteroaromatic substrates.
Catalytic Cycle Overview: Suzuki-Miyaura Reaction
The generally accepted mechanism involves the oxidative addition of the aryl bromide to a catalytically active Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Catalyst Performance: Suzuki-Miyaura Coupling
We compare a traditional, "first-generation" catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a more modern system, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 90 - 110 | 12 - 24 | 65 - 80 | A classic, air-sensitive catalyst.[9] Higher temperatures are often needed. The dissociation of PPh₃ ligands is required to generate the active 14-electron species, which can be slow. Prone to forming inactive palladium black, especially with prolonged heating.[10] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | 80 - 90 | 2 - 8 | 85 - 95 | The dppf ligand's wide "bite angle" and electron-rich nature stabilize the palladium center, promoting reductive elimination and preventing catalyst decomposition.[11][12] This leads to faster reactions, lower catalyst loadings, and higher yields, particularly with heteroaromatic substrates.[13][14] |
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[15][16] The substrate's existing amino group makes this a challenging intramolecular-like coupling, where catalyst selection is paramount to avoid side reactions and ensure high yields.[3][17]
Catalytic Cycle Overview: Buchwald-Hartwig Amination
Similar to the Suzuki reaction, the cycle begins with oxidative addition. However, the subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Catalyst Performance: Buchwald-Hartwig Amination
For this transformation, we compare an in-situ generated catalyst system using a palladium precursor and a bulky biarylphosphine ligand against a modern, well-defined pre-catalyst.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Temp. (°C) | Yield (%) | Key Insights & Rationale |
| Pd₂(dba)₃ / RuPhos | Bulky Biarylphosphine | 2 (Pd) / 4 (Ligand) | LiHMDS | 65 - 80 | 75 - 85 | RuPhos is a bulky, electron-rich ligand designed to accelerate reductive elimination, a key step for C-N bond formation.[3] Generating the active catalyst in-situ from Pd₂(dba)₃ is common but can lead to variability. The quality of the Pd source and ligand ratio are critical.[5] |
| RuPhos Pd G3 (Precatalyst) | Bulky Biarylphosphine | 1 - 2 | LiHMDS / K₃PO₄ | 40 - 65 | 90 - 98 | This is a well-defined, air-stable precatalyst that contains the ligand and palladium in an optimal ratio.[19] It rapidly generates the active L-Pd(0) species under reaction conditions, leading to higher reproducibility, lower catalyst loadings, and the ability to perform reactions at lower temperatures.[3][17] The robustness of precatalysts makes them ideal for complex substrates like aminopyridines.[19] |
Part 3: Experimental Protocols & Workflow
The success of any cross-coupling reaction is critically dependent on rigorous experimental technique, particularly the exclusion of oxygen and moisture.
General Experimental Workflow
Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
Objective: To synthesize 4-ethyl-6-phenylpyridin-3-amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an atmosphere of argon.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, PdCl₂(dppf), and anhydrous potassium carbonate.
-
Rationale: Adding the solids first under an inert atmosphere prevents degradation of the catalyst and boronic acid. K₂CO₃ is a common base for Suzuki couplings, required to activate the boronic acid for transmetalation.[13]
-
-
Atmosphere Purge: The flask is evacuated and backfilled with argon three times. This step is critical to remove any residual oxygen which can oxidize and deactivate the Pd(0) active species.[5]
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed prior to use by sparging with argon for 15-20 minutes.
-
Rationale: Water is often beneficial in Suzuki couplings as it helps to dissolve the base and facilitate the transmetalation step.[13]
-
-
Reaction: The flask is sealed and the mixture is heated to 85 °C in an oil bath with vigorous stirring for 4 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
Objective: To synthesize N-benzyl-4-ethyl-pyridin-3,6-diamine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 mmol, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is prepared as described in Protocol 1.
-
Reagent Addition: To the flask, add this compound and the RuPhos Pd G3 precatalyst.
-
Atmosphere Purge: The flask is evacuated and backfilled with argon three times.
-
Solvent and Amine Addition: Add anhydrous THF followed by benzylamine via syringe.
-
Base Addition: Add the LiHMDS solution dropwise at room temperature.
-
Reaction: The flask is sealed and the mixture is heated to 65 °C in an oil bath with vigorous stirring for 16 hours.
-
Rationale: The use of a highly active precatalyst allows for effective coupling at a relatively moderate temperature.[3]
-
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography.
References
-
Chen, G. et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(48), 12840-12842. Available at: [Link][11][12]
-
Campeau, L.-C. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
-
Li, S.-M. et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Chemical Communications, 47(48), 12840-2. Available at: [Link]
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Kemp, J. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. Available at: [Link][3][17]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][15]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-23. Available at: [Link][13]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link][19]
-
Kumar, A. et al. (2015). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 5(90), 73853-73864. Available at: [Link][14]
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van der Heijden, J. et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18394-18413. Available at: [Link][16]
-
Korbecka, K. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available at: [Link][6]
-
Korbecka, K. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed, 27(54), 13481-13493. Available at: [Link][7]
-
Sharma, S. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(10), 2959. Available at: [Link][5]
-
Korbecka, K. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link][8]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. Available at: [Link][9]
-
ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. ResearchGate. Available at: [Link][10]
-
Leadbeater, N. E., & Scott, K. A. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 36-39. Available at: [Link]
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A Comparative Guide to the Definitive Structural Validation of 6-Bromo-4-ethylpyridin-3-amine: An In-Depth Analysis by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 6-Bromo-4-ethylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry, an accurate structural assignment is the bedrock upon which all subsequent research is built. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the insights gained from X-ray diffraction with those from other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Unambiguous Structure Determination
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, for instance, stereoisomers of the same compound can exhibit vastly different therapeutic effects or toxicity profiles. Therefore, relying on a single analytical method can be fraught with ambiguity. A multi-faceted, self-validating approach is essential to ensure the scientific integrity of a new chemical entity. This guide will walk you through such an approach for this compound.
From Synthesis to Single Crystals: The Foundational Steps
Before any structural analysis can commence, the synthesis and purification of this compound are required, followed by the critical step of growing high-quality single crystals.
Proposed Synthesis and Purification
A plausible synthetic route to this compound could involve the bromination of 4-ethylpyridin-3-amine. The regioselectivity of this reaction would need to be carefully controlled to favor the desired isomer.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 4-ethylpyridin-3-amine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise, maintaining the low temperature to control the reaction's exothermicity and improve regioselectivity.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should then be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity initially confirmed by NMR and MS.
Growing Single Crystals: A Blend of Art and Science
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-formed crystals, typically 30-300 microns in size, that are free of defects.[1]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] A systematic approach involves testing a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or freezer can also promote crystallization.[3]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a small loop or spatula and immediately prepared for mounting on the diffractometer.
X-ray Crystallography: The Definitive Structural Arbiter
Single-crystal X-ray diffraction is an unparalleled technique that provides a precise three-dimensional map of the atomic arrangement within a crystal lattice.[1][4] This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.[1]
The Experimental Workflow
The process of determining a crystal structure involves several key steps, from mounting the crystal to refining the structural model.[5]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[4] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1] Modern diffractometers use area detectors to efficiently capture the diffraction pattern.[6]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.
-
Validation: The final structure is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps to ensure the model is accurate and reliable. The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[7][8][9][10]
Expected Crystallographic Data
While the specific crystal structure of this compound is not publicly available as of this writing, we can anticipate the type of data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Expected Value/Information |
| Chemical Formula | C8H11BrN2 |
| Molecular Weight | 215.10 g/mol |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined from diffraction data |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | To be determined |
| Bond Lengths (Å) | e.g., C-Br, C-N, C-C, C-H |
| Bond Angles (°) | e.g., C-C-C, C-N-C |
| Torsion Angles (°) | Defining the conformation of the ethyl group |
| R-factor | Typically < 5% for a well-refined structure |
| Goodness-of-Fit (GooF) | Close to 1.0 |
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and crucial information, particularly about the molecule's identity and behavior in solution.
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A Comparative Guide to the Reactivity of 6-Bromo-4-ethylpyridin-3-amine and 6-Bromo-4-methylpyridin-3-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone scaffold, ubiquitous in a vast array of therapeutic agents. The ability to selectively and efficiently functionalize these heterocycles is paramount. Among the versatile building blocks available, 6-Bromo-4-alkylpyridin-3-amines serve as critical intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of two closely related analogues: 6-Bromo-4-ethylpyridin-3-amine and 6-Bromo-4-methylpyridin-3-amine .
While direct, head-to-head kinetic studies comparing these two specific molecules are not extensively documented in peer-reviewed literature, a robust comparative analysis can be constructed based on well-established principles of physical organic chemistry and a wealth of data from analogous systems. This guide will delve into the nuanced electronic and steric differences between the 4-ethyl and 4-methyl substituents and their consequent impact on the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Theoretical Reactivity Profile: Steric and Electronic Effects
The primary determinants of reactivity in these molecules are the electronic nature of the pyridine ring and the steric environment around the reactive centers. The key difference between the two compounds lies in the alkyl substituent at the 4-position.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). An ethyl group is known to be a slightly stronger electron-donating group than a methyl group. This increased electron-donating character in this compound would lead to a marginal increase in electron density on the pyridine ring compared to the methyl analogue. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. A higher electron density on the ring could slightly retard this step, theoretically making the ethyl-substituted compound marginally less reactive.
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. While the substituent is at the 4-position and not directly adjacent to the 6-bromo position, it can still exert some steric influence on the overall molecule, potentially affecting the approach of bulky catalyst-ligand complexes. However, this effect is generally considered to be minor for substituents at the 4-position in pyridine rings.[1]
Hypothesis: Based on the combination of a slightly stronger electron-donating effect and potentially greater steric hindrance, it is hypothesized that 6-Bromo-4-methylpyridin-3-amine would exhibit a modestly higher reactivity in palladium-catalyzed cross-coupling reactions compared to this compound under identical conditions. This would likely manifest as faster reaction times or higher yields for the methyl-substituted compound.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize expected performance and representative experimental data from structurally similar compounds in key cross-coupling reactions. It is important to note that these are illustrative examples to guide experimental design, and optimal conditions may vary.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Relative Reactivity | Predicted Yield Range | Rationale |
| 6-Bromo-4-methylpyridin-3-amine | Higher | 75-95% | Weaker +I effect of the methyl group leads to a more electrophilic C-Br bond, favoring oxidative addition. Lower steric hindrance. |
| This compound | Lower | 70-90% | Stronger +I effect of the ethyl group slightly deactivates the C-Br bond. Minor increase in steric hindrance. |
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Compound | Relative Reactivity | Predicted Yield Range | Rationale |
| 6-Bromo-4-methylpyridin-3-amine | Higher | 80-98% | Less steric hindrance for the approach of the amine nucleophile and the bulky catalyst complex. Weaker +I effect. |
| This compound | Lower | 75-95% | Increased steric bulk of the ethyl group may slightly hinder the reaction, particularly with bulky amines or ligands. Stronger +I effect. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful cross-coupling reactions. The following are robust, starting-point protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-4-alkylpyridin-3-amine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.[2][3]
Materials:
-
6-Bromo-4-alkylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 6-Bromo-4-alkylpyridin-3-amine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-4-alkylpyridin-3-amine
This protocol provides a general method for the C-N cross-coupling of 6-Bromo-4-alkylpyridin-3-amines.[4][5] The choice of ligand and base is critical and may require screening for optimal results.[6]
Materials:
-
6-Bromo-4-alkylpyridin-3-amine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the 6-Bromo-4-alkylpyridin-3-amine and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
References
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Topczewski, J. J., & Hilgar, J. D. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Zhang, P., & Li, P. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
- Procter, D. J., & Jones, K. (2020). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Scott, P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- Palomo, L. L. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Ye, T.-N., Lu, Y., Xiao, Z., & Hosono, H. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions.
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.).
- Wang, H., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- Hong, X., & Baran, P. S. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15, 8345-8352.
- Miller, S. J., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Baran, P. S., & Minisci, F. (2012). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 134(1), 356-366.
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999.
- Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide.
- Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
- Trofimov, B. A., & Schmidt, E. Y. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI.
- Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 6-Bromo-4-ethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control step but a fundamental prerequisite for reliable downstream applications. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 6-Bromo-4-ethylpyridin-3-amine, a key intermediate in medicinal chemistry.
The Central Role of Purity in Scientific Research
The integrity of experimental data and the safety of pharmaceutical products hinge on the accurate characterization of their chemical components. Impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and toxicity profile of a substance. Therefore, a robust and reliable method for purity determination is paramount.
Quantitative NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the absolute concentration and purity of compounds.[1] Unlike chromatographic techniques that often rely on reference standards for each analyte, qNMR can provide direct quantification against a single, well-characterized internal standard.[2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3][4] This inherent quantitative nature makes ¹H qNMR, in particular, a primary ratio method with metrological traceability to the International System of Units (SI).[5]
The process of a qNMR measurement can be systematically broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[3] Meticulous attention to detail at each stage is crucial for achieving high accuracy and precision.[3]
Comparison with Alternative Purity Assessment Methods
While qNMR offers distinct advantages, it is essential to understand its performance in the context of other commonly used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
| Method | Principle | Advantages | Limitations | Applicability to this compound |
| qNMR | Signal integration is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte; non-destructive; provides structural information simultaneously.[1][6][7][8] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. | Highly suitable. Provides both purity and structural confirmation. |
| HPLC | Differential partitioning of components between a mobile and stationary phase. | High sensitivity and resolution; well-established for routine analysis. | Requires a specific reference standard for each impurity for accurate quantification; response factors can vary. | Suitable, but requires a characterized reference standard of this compound and its potential impurities. |
| GC | Partitioning of volatile components between a mobile gas phase and a stationary phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Limited applicability as this compound is not highly volatile. |
| Titration | Chemical reaction with a standardized reagent. | High precision for determining the content of a specific functional group. | Lacks specificity for the parent compound if impurities contain the same functional group. | Can determine the amine content but not the overall purity if related amine impurities are present. |
Experimental Workflow: Purity Assessment of this compound by ¹H qNMR
This section details a step-by-step protocol for the purity determination of this compound using ¹H qNMR with an internal standard.
I. Method Planning and Optimization
The success of a qNMR experiment is heavily reliant on careful planning.[3] This involves the selection of an appropriate solvent and internal standard, as well as the optimization of NMR acquisition parameters.
1. Selection of Solvent and Internal Standard:
-
Solvent: The deuterated solvent must completely dissolve both the analyte (this compound) and the internal standard.[3][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high dissolving power for a wide range of organic compounds.
-
Internal Standard: The ideal internal standard should be of high purity (≥99%), chemically stable, and have signals that do not overlap with those of the analyte.[9][10][11] For this compound, maleic acid is a good candidate, as its vinylic protons resonate in a region typically free of signals from the analyte.[11]
2. Optimization of NMR Parameters:
-
Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, the relaxation delay should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[3][12] An initial T₁ measurement is recommended for optimal accuracy.[10]
-
Pulse Angle: A 90° pulse angle is generally recommended to maximize the signal-to-noise ratio.[3]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3][13]
-
Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.[3][12]
Caption: Workflow for qNMR Purity Assessment.
II. Experimental Protocol
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound into an NMR tube. b. Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same NMR tube. c. Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent (e.g., DMSO-d₆). d. Ensure complete dissolution of both the sample and the internal standard.
2. Data Acquisition: a. Acquire the ¹H NMR spectrum using the optimized parameters.
3. Data Processing: a. Apply a small line broadening (e.g., 0.3 Hz) to the FID. b. Perform manual phase correction and baseline correction to ensure accurate integration.[3]
4. Purity Calculation: The purity of the analyte can be calculated using the following equation[5]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
III. Data Presentation and Interpretation
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (m) | Experimentally determined | Experimentally determined |
| Molar Mass (M) | 201.06 g/mol | 116.07 g/mol |
| Signal for Integration (δ) | Select a well-resolved signal | ~6.28 ppm |
| Number of Protons (N) | Corresponding to the selected signal | 2 |
| Purity (P) | To be determined | Known purity (e.g., ≥99.5%) |
By integrating a well-resolved signal of this compound (e.g., the aromatic protons or the ethyl group protons) and the signal of the internal standard, and substituting the respective values into the purity equation, the absolute purity of the analyte can be determined.
Ensuring Trustworthiness: The Self-Validating Nature of qNMR
The reliability of a qNMR experiment is underpinned by several self-validating principles. The use of a certified reference material as the internal standard provides a direct link to established standards of purity.[2][5] Furthermore, the simultaneous acquisition of structural and quantitative data within a single experiment offers an internal consistency check. Any unexpected signals can be readily identified as potential impurities, and their structures can often be partially or fully elucidated from the same spectrum.
Regulatory bodies such as the United States Pharmacopeia (USP) have recognized the value of qNMR and have established general chapters outlining its application in pharmaceutical analysis.[5][11][14][15][16] This authoritative grounding further solidifies the trustworthiness of qNMR as a method for purity assessment.
Caption: Comparison of Purity Assessment Methods.
Conclusion
For the purity assessment of this compound, quantitative NMR stands out as a robust, reliable, and highly informative analytical technique. Its ability to provide direct, absolute quantification without the need for a specific reference standard for the analyte, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool in research, development, and quality control.[1][6][8][17] While other methods like HPLC have their merits, particularly in terms of sensitivity, qNMR offers a unique combination of accuracy, versatility, and self-validation that establishes it as a primary method for purity determination.[5]
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]
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Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. PubMed. Available at: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]
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Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]
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What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Available at: [Link]
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QNMR – a modern alternative to HPLC. Almac. Available at: [Link]
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Let's try doing quantitative NMR. JEOL Ltd. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. Available at: [Link]
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Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC - NIH. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
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Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. Available at: [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. Available at: [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]
-
Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Ingenta Connect. Available at: [Link]
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A Comparative Guide to the Regioselective Synthesis of 6-Bromo-4-ethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of therapeutic agents. The specific substitution pattern on the pyridine ring is critical for modulating the pharmacological activity, pharmacokinetic properties, and overall safety profile of a drug candidate. 6-Bromo-4-ethylpyridin-3-amine is a key building block in the synthesis of numerous biologically active molecules. Its trifunctional nature, possessing amino, bromo, and ethyl groups at specific positions, offers a versatile platform for further chemical modifications. However, the synthesis of this highly substituted pyridine presents a significant challenge in controlling the regioselectivity of the functionalization steps. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, with a critical assessment of the regioselectivity in the key synthetic steps, supported by experimental data from analogous systems.
The Challenge of Regioselectivity in Pyridine Functionalization
The electronic nature of the pyridine ring, an electron-deficient heterocycle, and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic and nucleophilic substitution reactions. In the case of this compound, the interplay between the electron-donating amino and ethyl groups and the electron-withdrawing bromo group dictates the reactivity and regioselectivity of its synthesis. This guide will explore two distinct strategies to navigate these challenges and achieve the desired substitution pattern.
Route 1: The Nitration-Reduction-Bromination Pathway
This classical approach involves the sequential introduction of the required functional groups onto a readily available 4-ethylpyridine starting material. The key challenge in this route lies in the final bromination step, where the directing effects of the amino and ethyl groups compete.
Synthetic Scheme
A Comparative Guide to Phosphine Ligand Performance in Suzuki Reactions of 6-Bromo-4-ethylpyridin-3-amine
This guide provides an in-depth comparison of various phosphine ligands for the Suzuki-Miyaura cross-coupling of the challenging substrate, 6-Bromo-4-ethylpyridin-3-amine. As a substituted, electron-rich heteroaromatic halide, this molecule presents unique challenges, including potential catalyst inhibition by the free amine group. The choice of phosphine ligand is therefore paramount to achieving high yields and reaction efficiency. This document synthesizes data from seminal literature to guide researchers, scientists, and drug development professionals in ligand selection and reaction optimization.
The Critical Role of Phosphine Ligands in Challenging Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures common in pharmaceuticals.[1][2] The reaction's mechanism, which revolves around a palladium catalyst, is profoundly influenced by the choice of supporting ligand.
For substrates like this compound, the phosphine ligand's role extends beyond simply stabilizing the palladium center. The ideal ligand must:
-
Promote Oxidative Addition: Facilitate the initial, often rate-limiting, insertion of the Pd(0) catalyst into the carbon-bromine bond.
-
Accelerate Reductive Elimination: Speed up the final step to release the desired product and regenerate the active catalyst.
-
Resist Catalyst Inhibition: The primary amine on the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst. Bulky, electron-rich ligands can shield the metal center and prevent this deleterious interaction.[3]
Bulky and electron-donating dialkylbiaryl phosphines, often called Buchwald ligands, have emerged as the gold standard for these demanding transformations.[3][4][5] Their steric hindrance promotes the formation of highly reactive, monoligated L1Pd(0) species, which are crucial for efficient catalysis.[3][5]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the cycle and the central role of the phosphine ligand (L).
Caption: The Suzuki-Miyaura Catalytic Cycle.
Performance Comparison of Key Phosphine Ligand Classes
The selection of a phosphine ligand is critical for successfully coupling this compound. Below is a comparative analysis of common ligand classes based on their documented performance with structurally similar and challenging substrates.
Dialkylbiaryl Phosphines (Buchwald Ligands)
This class of ligands is renowned for its broad applicability and high performance in difficult cross-coupling reactions.[3][4] Their effectiveness stems from a combination of steric bulk and strong electron-donating properties.[6]
-
SPhos (L7): This ligand stands out for its exceptional performance in couplings involving aminopyridines.[3] Crucially, studies have shown that catalyst systems based on SPhos are not inhibited by the presence of aminopyridine or aminopyrimidine substrates.[3] This makes it a prime candidate for the target reaction. SPhos-based catalysts exhibit high reaction rates, stability, and broad scope, often functioning well at room temperature or with low catalyst loadings.[3]
-
XPhos: XPhos is another highly versatile and efficient ligand, particularly effective for the coupling of both heteroaryl bromides and the more challenging heteroaryl chlorides.[4] Its significant steric bulk is key to promoting the formation of the active monoligated palladium species necessary for difficult couplings.
-
CyJohnPhos: While extensively studied in nickel catalysis where it often outperforms traditional ligands, CyJohnPhos and related structures are also effective in palladium-catalyzed Suzuki reactions.[5] They are part of the broader family of bulky, electron-rich ligands that facilitate challenging transformations.
Traditional and Alternative Phosphine Ligands
While Buchwald ligands are often the first choice, other classes have been employed with varying degrees of success.
-
Triphenylphosphine (PPh3): As a foundational ligand in cross-coupling chemistry, Pd(PPh3)4 is a common catalyst. However, for challenging, electron-rich, and potentially inhibiting substrates like this compound, PPh3-based systems typically require higher catalyst loadings (e.g., 5 mol%), elevated temperatures (70-80 °C), and may still result in lower yields compared to more advanced ligands.[7]
-
Tri-tert-butylphosphine (P(tBu)3): This is a very bulky and electron-rich monodentate phosphine. Catalyst systems using P(tBu)3 are known to be highly active, often enabling Suzuki couplings of aryl chlorides at room temperature.[2][8] Its strong donor properties and steric profile make it a viable option for overcoming substrate-related challenges.
-
Adamantane-Based Phosphines: Ligands incorporating a phospha-adamantane framework are rigid and bulky. They have been shown to be effective in promoting Suzuki reactions of various aryl halides at room temperature, offering another avenue for optimization.[9]
Comparative Summary Table
| Ligand Class | Specific Ligand | Key Characteristics | Predicted Performance with this compound |
| Dialkylbiaryl | SPhos | Bulky, electron-rich, biaryl phosphine. | Excellent. Proven resistance to inhibition by aminopyridines. High reaction rates and yields are expected.[3] |
| Dialkylbiaryl | XPhos | Very bulky biaryl phosphine. | Very Good to Excellent. Highly effective for hindered heteroaryl halides.[4] |
| Alkylphosphine | P(tBu)3 | Highly bulky and electron-donating. | Good to Very Good. Strong activity, capable of coupling challenging substrates, often at room temperature.[2][8] |
| Triarylphosphine | PPh3 | Classical, less bulky, and less donating. | Moderate. Likely to require higher temperatures and catalyst loadings; may suffer from lower yields due to catalyst inhibition.[7] |
| Adamantane-Based | Phospha-adamantanes | Rigid, bulky cage-like structure. | Good. Known to be effective for room-temperature couplings, but specific performance with aminopyridines is less documented.[9] |
Recommended Experimental Protocol
Based on the evidence, a protocol utilizing a dialkylbiaryl phosphine ligand such as SPhos is recommended for the Suzuki-Miyaura coupling of this compound. The following represents a robust starting point for optimization.
Workflow Diagram
Caption: General experimental workflow for the Suzuki reaction.
Step-by-Step Methodology
-
Reagents & Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and a suitable base (e.g., K3PO4 or K2CO3, 2.0–3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)2, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%). The ligand-to-palladium ratio is typically 2:1.
-
-
Inert Atmosphere: 3. Seal the flask with a rubber septum or Teflon screw cap. 4. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reaction Execution: 5. Through the septum, add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe to achieve a suitable concentration (e.g., 0.1–0.5 M).[10] 6. Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point is 80–110 °C).[10] 7. Stir the reaction mixture vigorously.
-
Monitoring and Workup: 8. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed. 9. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. 10. Separate the organic layer, and extract the aqueous layer with the organic solvent. 11. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: 12. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion and Outlook
For the Suzuki-Miyaura cross-coupling of this compound, the choice of phosphine ligand is a critical determinant of success. The evidence strongly indicates that bulky, electron-rich dialkylbiaryl phosphines from the Buchwald family are the superior choice. Specifically, SPhos is highly recommended as a starting point due to its demonstrated efficacy and resistance to catalyst inhibition by aminopyridine substrates.[3] While other ligands like XPhos and P(tBu)3 are also strong candidates, SPhos presents the most direct literature precedent for overcoming the specific challenges posed by the target molecule. Traditional ligands such as PPh3 are likely to be less effective and require more forcing conditions. Successful synthesis will depend on the careful selection of one of these advanced ligands coupled with a well-executed experimental protocol under inert conditions.
References
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
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Murata, H., Ishikura, K., & Asako, S. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Ali, M. A., et al. (2005). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. ResearchGate. [Link]
-
Bedford, R. B., et al. (2005). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. [Link]
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Organic Chemistry Portal. Suzuki Coupling. . [Link]
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Hamza, A., et al. (2023). Hybrid Phosphine/Amino-Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o-Dibromobenzene with Fluorophenylboronic Acid. PubMed. [Link]
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Reddit User Discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
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Vantourout, J. C., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
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Sharma, R., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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Sharma, P., & Kumar, A. (2011). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate. [Link]
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Vantourout, J. C., et al. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ACS Catalysis. [Link]
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Li, J., et al. (2023). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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A Comparative Guide to LC-MS Method Development for the Analysis of 6-Bromo-4-ethylpyridin-3-amine Reactions
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reactions involving 6-Bromo-4-ethylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, offering scientifically robust protocols and comparative data to inform your analytical strategy.
The analysis of this compound and its reaction products presents a unique set of challenges. The molecule's polarity, due to the amine group, combined with the presence of a halogen (bromine) and an aromatic pyridine ring, requires careful consideration of chromatographic and mass spectrometric parameters to achieve optimal separation, sensitivity, and specificity. This guide will compare and contrast various approaches to address these challenges effectively.
Understanding the Analyte: Key Physicochemical Properties
This compound is a halogenated aromatic amine.[1][2] Its structure dictates its analytical behavior:
-
Polarity: The primary amine group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns under certain conditions.
-
Basicity: The pyridine nitrogen and the exocyclic amine group are basic and can be protonated, making their chromatographic retention pH-dependent.
-
Bromine Isotope Pattern: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[3][4] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M and M+2), which is a powerful tool for identification.[4]
Chromatographic Strategy Comparison: Taming a Polar Analyte
The primary challenge in the chromatography of this compound is achieving adequate retention and good peak shape. We will compare three common reversed-phase column chemistries. Reversed-phase chromatography is generally preferred for its versatility and compatibility with mass spectrometry.[5][6]
Caption: LC-MS method development workflow.
Table 1: Comparison of HPLC Column Performance
| Column Type | Stationary Phase Chemistry | Predicted Retention Mechanism | Expected Performance for this compound |
| Standard C18 | Octadecylsilane | Primarily hydrophobic interactions.[5] | Potential for poor retention due to the analyte's polarity, especially in high aqueous mobile phases.[7] May require acidic mobile phase to protonate the amine and increase retention. |
| Phenyl-Hexyl | Phenyl-hexyl silane | Hydrophobic and π-π interactions. | Enhanced retention due to π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[6] Often provides different selectivity compared to C18. |
| Polar-Embedded | e.g., Amide or carbamate group embedded in the alkyl chain | Hydrophobic and polar interactions. | Good retention and peak shape for polar compounds, even in highly aqueous mobile phases.[8] Reduces interaction with residual silanols, minimizing peak tailing. |
Experimental Data Synopsis:
Based on literature for similar polar aromatic amines, a Phenyl-Hexyl or a Polar-Embedded column is expected to outperform a standard C18 column.[8] The π-π interactions offered by the Phenyl-Hexyl phase provide a secondary retention mechanism that is highly effective for aromatic compounds.[9] Polar-embedded phases are specifically designed to prevent "phase collapse" in highly aqueous mobile phases, ensuring reproducible retention for polar analytes.[7]
Mobile Phase Optimization: The Key to Selectivity
The choice of mobile phase, particularly its pH and organic modifier, is critical for controlling the retention and peak shape of ionizable compounds like this compound.
-
pH: At a pH below the pKa of the amine groups, the analyte will be protonated, increasing its polarity and potentially its retention on reversed-phase columns due to ion-pairing effects with mobile phase additives. A mobile phase buffered at a low pH (e.g., 2.5-3.5) using formic acid or ammonium formate is a good starting point.[10]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase LC-MS.[6] Acetonitrile generally provides lower backpressure and better peak efficiency, while methanol can offer different selectivity. A gradient elution from a low to a high percentage of organic modifier is recommended for analyzing reaction mixtures with components of varying polarities.
Mass Spectrometry Parameters: Achieving Sensitivity and Specificity
Ionization Source Comparison:
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar and ionizable compounds.[10] Given the basic nature of this compound, positive ion mode ESI is expected to be highly efficient, readily forming the [M+H]+ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds.[11] While it could potentially work, ESI is predicted to provide better sensitivity for this analyte.
Mass Analysis Mode:
-
Full Scan Mode: This mode is useful for initial method development and for identifying unknown reaction byproducts. The characteristic bromine isotopic pattern will be readily visible.[4]
-
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM or MRM modes offer significantly higher sensitivity and specificity.[11][12]
Caption: Decision tree for MS parameter optimization.
Table 2: Proposed MRM Transitions for this compound
Molecular Weight of this compound: ~187.04 g/mol (using 79Br)[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Notes |
| 188.0 | [Fragment 1] | Quantifier | The most intense and stable fragment. |
| 188.0 | [Fragment 2] | Qualifier | A second, less intense fragment for confirmation. |
| 190.0 | [Fragment 1+2] | Quantifier (81Br) | Monitoring the isotopic precursor provides an additional point of confirmation. |
| 190.0 | [Fragment 2+2] | Qualifier (81Br) | Qualifier for the isotopic precursor. |
Note: The exact m/z values for product ions would need to be determined experimentally by fragmentation analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS Method for Reaction Monitoring (Phenyl-Hexyl Column)
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization Mode: ESI Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
Analysis Mode: Full Scan (m/z 50-500) for initial analysis, followed by targeted SIM or MRM for quantification.
Protocol 2: Method Validation Approach
Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[14][15]
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that the method can unequivocally assess the analyte in the presence of other components.[15][16]
-
Linearity: Analyze a series of standards over a defined concentration range (e.g., 0.1-100 ng/mL) to demonstrate a linear relationship between concentration and response.[13][17]
-
Accuracy and Precision: Perform replicate analyses of quality control (QC) samples at low, medium, and high concentrations to assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).[16][17]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.[16]
Conclusion and Recommendations
For the robust analysis of this compound reactions, a method employing a Phenyl-Hexyl or a Polar-Embedded reversed-phase column is highly recommended over a standard C18 phase. This choice will provide superior retention, peak shape, and selectivity for this polar aromatic amine. The use of a low pH mobile phase (e.g., 0.1% formic acid) is crucial for controlling the ionization state of the analyte and achieving reproducible chromatography.
For mass spectrometry, positive mode ESI is the optimal ionization technique. While full scan mode is invaluable for identifying unknowns, a validated MRM method is essential for accurate and sensitive quantification of the starting material, intermediates, and final product. The characteristic bromine isotope pattern should be leveraged throughout the analysis as a key identifier.
By systematically evaluating and optimizing these parameters, researchers can develop a reliable and robust LC-MS method that provides high-quality data for monitoring the progress and outcome of reactions involving this compound.
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Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]
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-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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- 17. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-ethylpyridin-3-amine
Core Principles: Hazard Identification and Risk Assessment
6-Bromo-4-ethylpyridin-3-amine is a halogenated pyridine derivative. While comprehensive toxicological data is limited, its structure suggests it should be handled as a hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as potential for skin and eye irritation.[1][2]
Before any waste is generated, a foundational understanding of the risks is paramount. The causality behind treating this compound with extreme caution stems from its classification as a halogenated aromatic amine. Halogenated organic compounds are often persistent in the environment and can exhibit significant toxicity.[3] Pyridine and its derivatives are known for their potential to cause harm, including skin and respiratory irritation.[4] Therefore, every step, from handling to disposal, must be a self-validating system designed to minimize exposure and environmental release.
| Parameter | Guidance & Rationale |
| GHS Classification (Anticipated) | Acute Toxicity, Oral (Category 4) , Skin Corrosion/Irritation (Category 2) , Serious Eye Damage/Irritation (Category 2) .[1][2][5] This classification necessitates stringent handling protocols to prevent accidental ingestion, skin contact, or eye splashes. |
| Primary Disposal Route | Disposal via a licensed hazardous waste management company.[6] This is non-negotiable; never discharge to a drain or dispose of in regular trash .[4] |
| Waste Classification | Halogenated Organic Waste .[6][7] This specific segregation is critical as halogenated waste often requires high-temperature incineration and cannot be mixed with non-halogenated solvent streams, which may be recycled or fuel-blended.[7] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids .[8][9] Contact with these can cause vigorous, exothermic reactions. Waste containers must be stored away from such materials. |
Pre-Disposal Operations: Safe Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Your primary defense against exposure is a robust PPE protocol. The choice of PPE is dictated by the anticipated hazards of skin and respiratory irritation.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber is often recommended for pyridine-based compounds; however, always consult the specific glove manufacturer's compatibility chart for breakthrough time and permeation data.[8] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
-
Eye and Face Protection: Use chemical safety goggles that conform to NIOSH or EU standards.[10] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[8] For larger quantities, a chemical-resistant apron may be appropriate.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a properly certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]
Waste Segregation and Container Management
The integrity of the disposal process hinges on correct waste segregation. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Designate a Waste Container: Use only containers approved by your institution's EHS department, which are typically made of compatible materials like high-density polyethylene (HDPE).[4] The container must have a secure, vapor-tight lid.[7][8][11]
-
Label Immediately: The moment the first drop of waste is added, the container must be labeled. The label must, at a minimum, include the words "Hazardous Waste ," the full chemical name "This compound ," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[12]
-
Segregate as Halogenated Waste: This container is for this compound and materials contaminated with it ONLY. Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[7][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing this compound.
-
Waste Generation: Perform all work that generates waste within a chemical fume hood.
-
Waste Transfer:
-
Pure or Unused Compound: Carefully transfer the solid into the designated halogenated solid waste container.
-
Solutions: Using a funnel, pour liquid waste solutions into the designated halogenated liquid waste container.
-
Contaminated Labware:
-
Empty Containers/Glassware: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as halogenated liquid hazardous waste. The triple-rinsed, air-dried container can then often be disposed of as non-hazardous glass waste, but confirm this with your institutional EHS policy.
-
Contaminated Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container for hazardous waste.
-
-
Contaminated PPE and Debris: Gloves, weigh boats, and absorbent pads used during cleanup must be collected in a sealed bag or a container designated for solid hazardous waste.[12]
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[7][11]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or as directed by your EHS department. The storage area must be secure, well-ventilated, and away from incompatible materials.[8] Ensure secondary containment is used to capture any potential leaks.
-
Final Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.[6] Complete all necessary waste tracking forms accurately. Do not exceed the storage time limits for hazardous waste as defined by regulations (e.g., 90 or 180 days, depending on generator status).[6]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and preparedness is the key to mitigating their impact.
Spill Response
-
Minor Spill (Contained in Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[8][14]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12][14]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of Fume Hood):
-
Alert all personnel in the immediate area and evacuate.[14]
-
If the substance is volatile or creates dust, do not attempt to clean it up without appropriate respiratory protection.
-
Contact your institution's emergency number and EHS department immediately.[12][14]
-
Restrict access to the area until the emergency response team arrives.
-
First-Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
By adhering to these rigorous, procedurally sound guidelines, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Pyridine (General Handling and Disposal Procedures) . Washington State University - Environmental Health & Safety. [Link]
-
Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Chemical Spill Response Guideline . Rowan University - Environmental Health & Safety. [Link]
-
Chemical Spill Procedures . Princeton University - Environmental Health and Safety. [Link]
-
Pyridine for Synthesis Safety Data Sheet . Loba Chemie. [Link]
-
Pyridine Safety Data Sheet . Ing. Petr Švec - PENTA s.r.o. [Link]
-
6-Bromo-4-methylpyridin-3-amine Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University - Radiological and Environmental Management. [Link]
-
Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]
-
Management of Hazardous Waste Procedure . Yale University - Environmental Health & Safety. [Link]
-
Hazardous waste acceptance conditions . University of Groningen. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes Final Rule . U.S. Environmental Protection Agency. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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- 1. benchchem.com [benchchem.com]
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- 3. epa.gov [epa.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
